Aluminum fluoride hydrate
Description
Overview of Aluminum Fluoride (B91410) Hydrates in Chemical Science
Aluminum fluoride (AlF₃) is an inorganic compound that readily forms a series of hydrates with the general formula AlF₃·xH₂O. wikipedia.org These hydrated forms are colorless solids and are significant in various chemical contexts. wikipedia.org The most common hydrates include the monohydrate (x=1), trihydrate (x=3), hexahydrate (x=6), and nonahydrate (x=9). wikipedia.org The trihydrate is particularly notable, existing in two polymorphs: α-AlF₃·3H₂O and β-AlF₃·3H₂O. acs.org These hydrates are crucial precursors for the synthesis of anhydrous aluminum fluoride, a key component in the industrial production of aluminum metal. acs.orgencyclopedia.com The addition of aluminum fluoride to the electrolytic bath lowers the melting point and increases the conductivity of the molten salt, facilitating the extraction of aluminum from its oxide ore. wikipedia.orgencyclopedia.com
The structure of these hydrates is characterized by the coordination of both fluoride ions and water molecules around the aluminum cation. For instance, in the tri- and nonahydrates, a mixed fluorine/oxygen coordination of aluminum is observed. researchgate.net The monohydrate features edge-connected [AlF₆] octahedra. researchgate.net The specific arrangement of water molecules and fluoride ions dictates the crystal structure and properties of each hydrate (B1144303).
Academic Significance and Research Context
The study of aluminum fluoride hydrates is of considerable academic interest due to their diverse structural chemistry and their role as model systems for understanding hydration and dehydration processes. The various hydrates, with their distinct crystal structures and thermal behaviors, provide a rich field for crystallographic and thermal analysis studies. acs.orgakjournals.com For example, the thermal decomposition of these hydrates to form different phases of anhydrous AlF₃ has been extensively investigated. akjournals.comresearchgate.net
Furthermore, research into aluminum fluoride hydrates extends to materials science, where they are explored as precursors for high surface area aluminum fluorides. These materials exhibit strong Lewis acidity, making them promising candidates for catalysis in reactions such as hydrodechlorination and fluorination. researchgate.net The synthesis of novel aluminum fluoride hydrates, such as the hexahydrate, through methods like ionothermal synthesis, continues to expand the understanding of this class of compounds. researchgate.net The discovery of aluminum fluoride hydrates in volcanic incrustations also highlights their relevance in geochemistry. geoscienceworld.org
Historical Perspectives on Aluminum Fluoride Hydrate Research
Historically, research on aluminum fluoride hydrates was closely tied to the development of the aluminum industry. Early studies focused on the fundamental properties and synthesis of these compounds as precursors for anhydrous AlF₃. The thermal behavior of hydrates like aluminum fluoride trihydrate was investigated to optimize the production of the anhydrous form. researchgate.net
In the mid-20th century, more detailed structural characterization became possible with the advancement of techniques like X-ray diffraction, leading to the identification and differentiation of various hydrate phases. acs.org Early thermodynamic studies, such as determining the heat of formation of aluminum fluoride, often involved calculations based on the heat of solution of its hydrates. nist.govnih.gov Over time, the focus of research has broadened from industrial applications to more fundamental scientific inquiries, including the synthesis of novel hydrates, detailed structural analysis using advanced spectroscopic methods like NMR, and the exploration of their catalytic potential. acs.orgresearchgate.netfigshare.com
Structure
2D Structure
Properties
IUPAC Name |
trifluoroalumane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFDUABTPNTFB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Al](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF3H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583428 | |
| Record name | Trifluoroalumane--water (1/1) | |
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Molecular Weight |
101.992 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15098-87-0, 32287-65-3 | |
| Record name | Aluminum fluoride (AlF3), trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trifluoroalumane--water (1/1) | |
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| Record name | 32287-65-3 | |
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Synthesis Methodologies of Aluminum Fluoride Hydrates
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to promote the crystallization of desired aluminum fluoride (B91410) hydrate (B1144303) phases. These techniques are particularly effective in producing well-defined crystalline structures.
Microwave-Assisted Hydrothermal Processes
Microwave-assisted hydrothermal synthesis has emerged as a rapid and efficient method for producing aluminum fluoride hydrates. walshmedicalmedia.com This technique leverages microwave radiation to achieve rapid and uniform heating of the reaction mixture, leading to significantly shorter synthesis times compared to conventional heating methods. acs.org The rapid heating can also influence the nucleation and growth kinetics, offering a pathway to control particle size and morphology. walshmedicalmedia.com
Research has demonstrated the successful application of microwaves in synthesizing aluminum hydroxyfluorides derived from β-AlF3. researchgate.netacs.org By adjusting parameters such as the OH/F molar ratio and the solvent composition (e.g., water/isopropanol volume ratio), researchers have been able to obtain nanocrystallites with high surface areas and specific allotropic forms. researchgate.netacs.org For instance, a microwave-assisted solvothermal ionic liquid method has been reported for the rapid synthesis of single-crystalline octahedra of aluminum fluorohydroxide (AlFx(OH)3−x·nH2O) in as little as 15 minutes. researchgate.net
The synthesis of an aluminum fluoride hydrate with a structure related to the ReO3 type has also been achieved through a microwave hydrothermal process. researchgate.net The resulting material, with the chemical formula Al(0.82)□(0.18)F(2.46)(H2O)(0.54), exhibits cationic vacancies induced by the stabilization of water molecules as ligands around the Al3+ cations. researchgate.net This highlights the unique structural possibilities offered by microwave-assisted synthesis.
Table 1: Research Findings on Microwave-Assisted Synthesis of Aluminum Fluoride Hydrates
| Precursors | Synthesis Conditions | Product Phase/Morphology | Key Findings | Reference(s) |
| AlCl3·6H2O, Urea, BMIM[BF4] | Microwave-assisted solvothermal, 160°C, 15 min | AlFx(OH)3−x·nH2O single-crystalline octahedra | Rapid synthesis of well-defined, perfect single-crystalline octahedra. | researchgate.net |
| Aluminum isopropoxide, HF | Microwave-assisted solvothermal | Nanocrystalline β-AlF3-x(OH)x with platelet shape | OH/F molar ratio and water/isopropanol volume ratio control the allotropic form and surface area. | researchgate.netacs.org |
| Fe(NO3)3·9H2O, HF | Microwave heating at 90°C for 30 min | FeF3·3H2O (as an analogue) | Demonstrates the general applicability of microwave-assisted precipitation for metal fluoride hydrates. | osti.gov |
| Non-aqueous sol-gel Al-based fluoride | Microwave solvothermal, 90-200°C | Amorphous alkoxy fluoride (90°C), β-AlF3 (200°C) | Temperature controls the transformation from amorphous to crystalline high-surface-area material. | nih.gov |
Conventional Hydrothermal Techniques for Specific Phases
Conventional hydrothermal synthesis, which involves heating reactants in a sealed vessel (autoclave) with a solvent, remains a cornerstone for producing specific and stable phases of aluminum fluoride hydrates. geologyscience.ru This method allows for precise control over temperature and pressure, which are critical parameters in determining the final crystalline phase.
Studies on the AlF3-Al2O3-H2O-HF system using conventional hydrothermal techniques between 400°C and 700°C have identified stable crystalline assemblages. researchgate.net These include various aluminum hydroxyfluoride hydrates with pyrochlore (B1171951) or β-AlF3 structures, as well as phases related to α-AlF3. researchgate.net The thermal stability of these phases is dependent on the composition of the system. For instance, AlF2(OH) can replace Al2F6-y(OH)y•nH2O at temperatures above 435-575°C, and in turn, decomposes to AlF3-x(OH)x above 625°C. researchgate.net
The hydrothermal method has also been employed to investigate the crystallization of AlF3 from aqueous solutions at temperatures ranging from 100°C to 200°C. researchgate.net This research identified the formation of several solid phases, including AlF3·3H2O, cubic α-AlF3·H2O, and hexagonal β-AlF3·H2O, depending on the conditions. researchgate.net The addition of AlF3 as an additive in the hydrothermal synthesis of α-Al2O3 has been shown to lower the phase transformation temperature from γ-Al2O3 to α-Al2O3 by 300°C. ysxbcn.com
Aqueous Phase and Precipitation Methods
These methods involve the formation of solid this compound from a supersaturated aqueous solution. They are widely used in industrial applications and offer routes to control particle characteristics through the manipulation of solution chemistry.
Precipitation from Solution
Precipitation is a common technique for synthesizing aluminum fluoride trihydrate (AlF3·3H2O). google.com The process generally involves reacting a source of aluminum, such as aluminum hydroxide (B78521), with a fluorine source like hydrofluoric acid or fluosilicic acid in an aqueous medium. google.comijcce.ac.irbibliotekanauki.pl The resulting supersaturated solution, upon agitation or seeding, yields crystalline AlF3·3H2O. ijcce.ac.ir
Several factors critically influence the precipitation process and the properties of the resulting hydrate. ijersonline.org The degree of supersaturation is a primary driving force; a higher level of supersaturation generally leads to a faster precipitation rate. ijersonline.org Temperature also plays a significant role, with elevated temperatures (e.g., 65-82°C) often used to produce a purer product. ijersonline.org The pH of the solution is another key parameter, with studies showing that aluminum fluoride can readily precipitate at a pH of 5. researchgate.net
In the context of recycling fluoride from industrial waste streams, such as spent pot lining, precipitation is a key step. uq.edu.au Research has shown that neutralizing leachates can recover a significant percentage of solubilized fluoride as an aluminum hydroxyfluoride hydrate product. uq.edu.au However, co-precipitation of impurities like cryolite (B1665278) (Na3AlF6) and gibbsite (Al(OH)3) can be a challenge. uq.edu.au The fluoride to aluminum (F:Al) molar ratio is crucial in controlling these impurities; a high ratio can favor cryolite co-precipitation, while a low ratio can favor gibbsite formation. uq.edu.au
Table 2: Influence of Parameters on the Precipitation of this compound
| Parameter | Influence on Precipitation | Outcome/Observation | Reference(s) |
| Supersaturation | Faster precipitation rate at higher supersaturation. | Increased soda occlusion in the product in some systems. | ijersonline.org |
| Temperature | Lower supersaturation at higher temperatures. | Produces lower soda content in alumina (B75360) hydrate. Solubility of AlF2OH decreases with increasing temperature. | ijersonline.orgresearchgate.netuq.edu.au |
| pH | Controls the solubility and precipitation threshold. | AlF2OH solutions are saturated at pH 3.0 ± 0.3 and precipitate at pH 5.0 ± 0.3. | researchgate.netuq.edu.au |
| F:Al Molar Ratio | Determines the type of co-precipitated impurities. | High ratio favors cryolite; low ratio favors gibbsite. Optimum ratio found to be 2.0 ± 0.2. | uq.edu.au |
Sol-Gel Synthesis Routes for Controlled Morphology
The sol-gel process offers a versatile route to synthesize materials with controlled morphology and high surface area. mdpi.comresearchgate.net This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. For aluminum fluoride hydrates, this often involves using aluminum alkoxides as precursors, which are then subjected to fluorination. researchgate.net
A non-aqueous sol-gel route using an aluminum alkoxide precursor can be coupled with microwave-assisted techniques to transform an amorphous gel into crystalline, high-surface-area β-AlF3. nih.gov This combined approach can yield materials with exceptionally high surface areas, with one study reporting a surface area of 525 m²/g at an intermediate synthesis temperature. nih.gov Such high-surface-area materials are of interest due to their potential for enhanced reactivity and catalytic activity. nih.gov
Research has also explored the use of sol-gel methods to produce nanostructured aluminum hydroxyfluorides. researchgate.net These techniques allow for the preparation of high-surface-area metal fluorides, which can be challenging to obtain through other methods due to the high reactivity of fluorine. researchgate.net
Controlled Crystallization Processes from Model Solutions
To improve crystal properties for industrial applications, controlled crystallization processes are studied using model solutions that mimic industrial liquors, such as those from spent pot lining leachate. uq.edu.auuq.edu.au These studies focus on understanding and controlling nucleation and crystal growth kinetics. ijcce.ac.iruq.edu.au
The generation of supersaturation, a prerequisite for crystallization, can be achieved through methods like pH control (partial neutralization) or solvent evaporation. uq.edu.au Partial neutralization tends to promote crystal nucleation over growth. uq.edu.au The metastable zone width (MSZW), the region between the solubility curve and the point of spontaneous nucleation, is a critical parameter for controlling crystal size. uq.edu.au For aluminum hydroxyfluoride hydrate (AHF), solutions are saturated at approximately pH 3 and remain metastable until a nucleation threshold is reached at around pH 5. uq.edu.au Seeding a metastable solution is a known technique to promote the growth of larger crystals. uq.edu.au
Kinetic studies have measured the linear growth rate of aluminum fluoride crystals. ijcce.ac.ir For example, in one study, the growth rate in the longitudinal direction was found to be about 10⁻⁹ m/s. ijcce.ac.ir The rate-determining step for the growth of AlF3·3H2O crystals has been proposed to be the integration of growth units into the crystal lattice at kink sites. capes.gov.brdoi.org
Gas-Phase and Thermal Decomposition Synthesis
Gas-phase and thermal decomposition methods represent significant industrial pathways for the synthesis of aluminum fluoride. These techniques involve high-temperature reactions and the breakdown of hydrated compounds to yield the desired product.
Gas Phase Fluorination Techniques
Al₂O₃ + 6HF → 2AlF₃ + 3H₂O
The efficiency and characteristics of the final AlF₃ product are influenced by several factors, including reaction temperature, the partial pressure of HF, and the physical properties of the starting alumina. googleapis.com Temperatures are generally maintained between 300°C and 400°C; lower temperatures result in excessively slow fluorination rates. googleapis.com To control the exothermic nature of the reaction, which involves both the fluorination of alumina and the hydration of unreacted HF, the hydrogen fluoride gas is often diluted with an inert gas like nitrogen or air, keeping the HF partial pressure between 0.1 and 0.5. googleapis.com
Research has shown that the properties of the alumina precursor significantly impact the final product. Using alumina that contains a certain percentage of silicon oxide (silica) can yield aluminum fluoride with a higher surface area and greater pore volume compared to using silica-free alumina. googleapis.com This is a desirable outcome for catalytic applications.
Table 1: Effect of Silica (B1680970) Content in Alumina on AlF₃ Properties
This table illustrates how the presence of silica in the starting alumina material influences the surface area and pore volume of the resulting aluminum fluoride after gas-phase fluorination.
| Starting Material | Composition | Final Product (AlF₃) Surface Area | Final Product (AlF₃) Pore Volume |
| Alumina (Comparative) | Silica-free | 21.0 m²/g | 0.16 cm³/g |
| Alumina (Invention) | 1.8% Silica | 34.5 m²/g | 0.26 cm³/g |
| Alumina (Invention) | 5.4% Silica | 43.0 m²/g | 0.35 cm³/g |
Source: Adapted from EP 0 879 790 B1 googleapis.com
Thermal Decomposition of Hydrated Precursors
The synthesis of anhydrous aluminum fluoride can be achieved through the thermal decomposition of its hydrated forms, most notably aluminum fluoride trihydrate (AlF₃·3H₂O). This process is typically studied using thermogravimetric analysis (TG) and differential thermogravimetry (DTG), which reveal a multi-stage decomposition mechanism. lookchem.comresearchgate.net The dehydration does not occur in a single step but involves the formation of intermediate hydrates and, at higher temperatures, hydrolysis. lookchem.comresearchgate.net
The decomposition process of AlF₃·3H₂O can be summarized in three main stages: lookchem.comresearchgate.net
Stage I: The initial dehydration occurs between approximately 108°C and 277°C, where the trihydrate loses 2.5 molecules of water to form a hemihydrate (AlF₃·0.5H₂O). lookchem.com
Stage II: As the temperature increases from 277°C to around 550°C, the hemihydrate further decomposes, losing the remaining 0.5 molecule of water to yield anhydrous AlF₃. lookchem.com
Stage III: At temperatures above 380°C, a competing reaction of hydrolysis can occur, where the aluminum fluoride reacts with the water vapor produced during dehydration to form aluminum oxide (Al₂O₃) and hydrogen fluoride (HF). lookchem.comresearchgate.net
Table 2: Thermal Decomposition Stages of Aluminum Fluoride Trihydrate (AlF₃·3H₂O)
This table outlines the key stages, temperature ranges, and reactions involved in the thermal decomposition of AlF₃·3H₂O based on thermogravimetric analysis.
| Stage | Temperature Range (°C) | Reaction | Mass Loss |
| I | 108 - 277 | AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O | ~32.6% |
| II | 277 - 550 | AlF₃·0.5H₂O → AlF₃ + 0.5H₂O | ~4.2% |
| III | > 380 | 2AlF₃ + 3H₂O → Al₂O₃ + 6HF | Variable |
Source: Adapted from Thermochimica Acta 352–353 (2000) 47–52 lookchem.com
The precise control of heating rates and atmosphere is crucial to maximize the yield of anhydrous AlF₃ while minimizing the undesirable hydrolysis side reaction. researchgate.nettandfonline.com
Non-Conventional Synthesis Methods
Beyond traditional industrial production, several non-conventional methods are being explored for the synthesis of aluminum fluoride hydrates. These routes often utilize novel solvents or waste materials as precursors, offering potential environmental and economic benefits.
Ionothermal Synthesis Utilizing Ionic Liquids
Ionothermal synthesis employs ionic liquids (salts with melting points below 100°C) as both the solvent and, in some cases, a reactant or template. acs.orgescholarship.org This method has been successfully used to synthesize a previously unknown hydrate of aluminum fluoride, the hexahydrate (AlF₃·6H₂O). researchgate.net
In a specific example, single crystals of AlF₃·6H₂O were prepared by reacting aluminum isopropoxide, phosphoric acid, and 1,3-diaminopropane (B46017) in the ionic liquid n-hexyl-pyridinium tetrafluoroborate (B81430). The reaction was conducted in an autoclave at 180°C for 10 days. researchgate.net In this process, the ionic liquid serves multiple roles: it is the solvent, the fluoride source (from the tetrafluoroborate anion), and it controls the water activity, which allows for the isolation of the specific hexahydrate phase. researchgate.net
Synthesis from Industrial Waste Streams (e.g., Spent Cryolite)
Spent pot lining (SPL) is a significant hazardous waste product from the aluminum smelting industry, containing valuable fluoride compounds like cryolite (Na₃AlF₆). uq.edu.autandfonline.com Various recycling processes aim to recover these fluorides to produce aluminum fluoride or its hydrates. uq.edu.au
A common approach involves the chemical leaching of crushed SPL. uq.edu.autandfonline.com One method uses a caustic soda (sodium hydroxide) solution to digest the SPL, converting the cryolite into sodium fluoride (NaF), which has low solubility in the caustic solution. google.com
The general steps are:
Leaching: The SPL is digested with a caustic solution at elevated temperatures (e.g., 80°C to boiling) to convert cryolite to NaF and sodium aluminate. google.com
Separation: The solid NaF is separated from the caustic liquor. google.com
Conversion to AlF₃: The recovered sodium fluoride is redissolved, and the solution is treated to convert the NaF into aluminum fluoride, which can include partially hydrated forms. google.com
Another strategy involves leaching the waste with a mineral acid and a corresponding aluminum salt, followed by thermal hydrolysis to precipitate an aluminum fluoride product. google.com These processes turn a hazardous waste into a valuable chemical feedstock, although controlling impurities like silica and iron remains a challenge. uq.edu.au
Preparation from Fluosilicic Acid
Neutralization: Fluosilicic acid reacts with aluminum hydroxide to form aluminum fluosilicate (Al₂(SiF₆)₃).
Hydrolysis: The aluminum fluosilicate hydrolyzes to produce aluminum fluoride (AlF₃), silicon dioxide (SiO₂), and hydrogen fluoride (HF).
Further Reaction: The HF generated in the previous step reacts with remaining aluminum hydroxide to form more AlF₃.
A typical industrial process involves heating a fluosilicic acid solution (e.g., 8-14% concentration) to 70-80°C before adding aluminum hydroxide. patsnap.com The reaction is exothermic, raising the temperature to 90-95°C, where it is held to ensure completion. patsnap.com A crucial step is the subsequent filtration to remove the precipitated silica before the aluminum fluoride crystallizes, thereby ensuring the purity of the final product. bibliotekanauki.plgoogle.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Aluminum fluoride | AlF₃ |
| This compound | AlF₃·xH₂O |
| Aluminum fluoride trihydrate | AlF₃·3H₂O |
| Aluminum fluoride hemihydrate | AlF₃·0.5H₂O |
| Aluminum fluoride hexahydrate | AlF₃·6H₂O |
| Aluminum oxide (Alumina) | Al₂O₃ |
| Aluminum hydroxide | Al(OH)₃ |
| Aluminum isopropoxide | Al(O-iPr)₃ |
| Aluminum fluosilicate | Al₂(SiF₆)₃ |
| Cryolite | Na₃AlF₆ |
| Fluosilicic acid | H₂SiF₆ |
| Hydrogen fluoride | HF |
| n-hexyl-pyridinium tetrafluoroborate | [C₆H₁₃NC₅H₅][BF₄] |
| Phosphoric acid | H₃PO₄ |
| Silicon dioxide (Silica) | SiO₂ |
| Sodium aluminate | NaAlO₂ |
| Sodium fluoride | NaF |
| Sodium hydroxide | NaOH |
| Water | H₂O |
Synthesis from Aluminum Halide Hydrates
The utilization of aluminum halide hydrates, particularly aluminum chloride hexahydrate (AlCl₃·6H₂O), as precursors represents a significant pathway for the synthesis of aluminum fluoride hydrates. These methods leverage the reactivity of the hydrated halide to introduce fluoride ions, leading to the formation of various hydrated forms of aluminum fluoride. Methodologies range from gas-solid phase reactions to precipitations from aqueous solutions.
A primary method involves the reaction of a solid aluminum halide hydrate with a gaseous fluorinating agent. google.com This process is particularly suitable for producing aluminum fluoride catalysts. In this approach, an aluminum halide hydrate, such as aluminum chloride hydrate with a water content not exceeding six moles per mole of aluminum chloride, is treated with a gaseous inorganic fluorinating agent. google.com Gaseous, substantially anhydrous hydrofluoric acid is a preferred fluorinating agent. google.com The reaction temperature is carefully controlled within the approximate range of 100 to 170°C. This temperature is high enough to promote the reaction and prevent the condensation of water but low enough to avoid the fusion of the hydrate and significant volatilization of the solid reactant. google.com The objective is to maintain the aluminum halide in a solid phase, free from liquid water, to facilitate a complete conversion to aluminum fluoride. google.com
Another synthetic route involves reactions in an aqueous medium. Aluminum chloride hexahydrate can react with sources of fluoride ions in solution. For instance, the interaction between aluminum chloride and hydrofluoric acid in an acidic solution is a known reaction. The fundamental reaction is AlCl₃ + 4HF ↔ AlF₄⁻ + H⁺ + 3HCl. onepetro.org While this equilibrium can be complex and may not always lead to direct precipitation of aluminum fluoride trihydrate (AlF₃·3H₂O), ¹⁹F Nuclear Magnetic Resonance (NMR) studies have identified AlF₃ as one of the terminal Al-F species in such systems. onepetro.org
Precipitation techniques from aqueous solutions of aluminum halide hydrates are also employed. One described method involves dissolving aluminum chloride hexahydrate in water, heating the solution to 50°C, and adding it to an aqueous ammonia (B1221849) solution under vigorous stirring. guidechem.com The resulting colorless precipitate is filtered, washed, and dried to yield the product. guidechem.com This process highlights the use of a pH change to facilitate the formation of the desired hydrate.
The choice of the specific aluminum halide hydrate and the reaction conditions—such as temperature, phase of reactants, and solvent system—are critical factors that determine the phase and purity of the resulting this compound.
Interactive Data Table: Synthesis of Aluminum Fluoride Hydrates from Aluminum Halide Hydrates
| Starting Material | Fluorinating Agent/Reagents | Reaction Conditions | Resulting Product | Reference |
| Solid Hydrate of Aluminum Chloride (e.g., AlCl₃·6H₂O) | Gaseous Hydrofluoric Acid (substantially anhydrous) | Temperature: 100 to 170°C; Gas-solid phase reaction | Aluminum Fluoride Catalyst | google.com |
| Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) (5 wt%) | Hydrofluoric Acid (HF) (1.5 wt%), Hydrochloric Acid (HCl) (15 wt%) | Aqueous solution; Temperature: up to 300°F (149°C) | AlF₃ and AlF₄⁻ identified in solution | onepetro.org |
| Aluminum Chloride Hexahydrate (AlCl₃·6H₂O) | Aqueous Ammonia | Aqueous solution; Temperature: 50°C | Colorless precipitate (this compound) | guidechem.com |
Structural and Morphological Characterization
Crystallographic Studies and Polymorphism
Crystallographic analysis has been pivotal in understanding the three-dimensional arrangement of atoms within aluminum fluoride (B91410) hydrates. These compounds exhibit several structural motifs and can exist in different polymorphic forms, each with distinct physical and chemical properties.
The crystal structures of aluminum fluoride and its hydrates are diverse. Anhydrous aluminum fluoride (α-AlF₃) adopts a structure similar to the ReO₃-type , characterized by a network of corner-sharing AlF₆ octahedra. wikipedia.orgquora.comcrystallography.net However, a hydrated form with the composition Al₀.₈₂□₀.₁₈F₂.₄₆(H₂O)₀.₅₄, where '□' represents a cationic vacancy, also exhibits a structure related to the ReO₃ type. researchgate.netfigshare.comlookchem.comacs.orgresearchgate.net This particular hydrate's cubic symmetry is a consequence of water molecules acting as ligands around the Al³⁺ cations, which in turn leads to the formation of these vacancies. figshare.comacs.org
Another significant structural type observed is the pyrochlore (B1171951) structure . researchgate.netuq.edu.aurruff.infogeologyscience.ru Specifically, an aluminum hydroxy-fluoride hydrate (B1144303), sometimes referred to as a "ralstonite-like" mineral, crystallizes in this structure. researchgate.netrruff.info These pyrochlore-type structures consist of a framework of (AlF₆)³⁻ octahedra with water molecules occupying interstitial spaces. researchgate.net The crystal lattice constant of these pyrochlore-type compounds has been observed to decrease as the fluorine content increases. uq.edu.au
A distinct and noteworthy structure is the anti-Li₃Bi-type , which has been identified in aluminum fluoride hexahydrate (AlF₃·6H₂O). researchgate.netlookchem.com This compound, synthesized via an ionothermal method, features a structure best described as [Al(H₂O)₆]F₃, containing hexaaquaaluminum(III) cations and discrete fluoride anions. researchgate.netlookchem.comresearchgate.net
A particularly interesting feature of certain aluminum fluoride hydrates is the presence of cationic vacancies. figshare.comacs.org A specific hydrate, synthesized through a microwave hydrothermal process, possesses a chemical formula of Al₀.₈₂□₀.₁₈F₂.₄₆(H₂O)₀.₅₄. figshare.comacs.org Rietveld refinement of its crystal structure confirmed that the cubic symmetry arises from water molecules ligated to Al³⁺ ions, a configuration that induces the formation of these aluminum vacancies. figshare.comacs.org This compound is a prime example of an aluminum vacancy compound within the family of aluminum-based fluorides. figshare.comacs.org Further analysis using NMR spectroscopy has shown that these vacancies are primarily surrounded by water molecules, with a smaller number of fluoride ions also in their vicinity. figshare.comacs.org
Aluminum fluoride hydrates are known to exist in several polymorphic forms, particularly the trihydrate (AlF₃·3H₂O), which has two known polymorphs: α-AlF₃·3H₂O and β-AlF₃·3H₂O. wikipedia.orgresearchgate.netgeeksforgeeks.orgpw.liveadda247.comacs.org These different forms can be synthesized and have been characterized, revealing distinct structural arrangements. researchgate.net For instance, the α- and β-forms of the trihydrate exhibit different structures, with the β-phase forming chain-like structures. researchgate.net In addition to the trihydrates, other hydrated forms including a monohydrate (AlF₃·H₂O), a hexahydrate (AlF₃·6H₂O), and a nonahydrate (AlF₃·9H₂O) have been identified. wikipedia.orggeeksforgeeks.orgpw.liveadda247.com
The precise dimensions of the unit cells of various aluminum fluoride hydrates have been determined through X-ray diffraction techniques. For the β-polymorph of aluminum fluoride trihydrate (β-AlF₃·3H₂O), a tetragonal unit cell was identified with lattice parameters of a = 7.734 Å and c = 7.330 Å. acs.org In the case of the newly synthesized aluminum fluoride hexahydrate (AlF₃·6H₂O), which crystallizes in the anti-Li₃Bi-type structure, single-crystal X-ray diffraction analysis revealed a cubic unit cell with the space group Fm-3m and a lattice parameter of a = 893.1(2) pm. researchgate.netlookchem.comresearchgate.net For the ralstonite-like aluminum hydroxy-fluoride hydrate with a pyrochlore structure, a cubic unit cell with a lattice parameter of a = 9.8455(7) Å has been reported. rruff.info
| Compound | Crystal System | Space Group | a (Å) | c (Å) | Reference |
|---|---|---|---|---|---|
| β-AlF₃·3H₂O | Tetragonal | - | 7.734 | 7.330 | acs.org |
| AlF₃·6H₂O | Cubic | Fm-3m | 8.931(2) | - | researchgate.netlookchem.com |
| Hydrokenoralstonite | Cubic | Fd-3m | 9.8455(7) | - | rruff.info |
Spectroscopic Investigations
Spectroscopic methods provide deeper insights into the local atomic environments and bonding within aluminum fluoride hydrates, complementing the long-range structural information obtained from crystallography.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of aluminum fluoride hydrates. gychbjb.com
²⁷Al MAS NMR studies have been instrumental in identifying the coordination environment of aluminum atoms. geoscienceworld.org For instance, in a study of an aluminum fluoride hydrate with cationic vacancies, high-field ²⁷Al NMR spectroscopy enabled the identification and quantification of various species, including AlF₆ and AlF₆₋ₓ(H₂O)ₓ (where x = 1, 2, 3). figshare.comacs.org The isotropic chemical shifts in ²⁷Al NMR spectra for fluoroaluminates typically range from -13.2 to +1.4 ppm, which is indicative of octahedrally coordinated aluminum by fluorine. geoscienceworld.org These AlF₆ octahedra are significantly more shielded compared to AlO₆ octahedra found in aluminates. geoscienceworld.org
¹⁹F MAS NMR provides information about the fluorine environments. In the aforementioned hydrate with cationic vacancies, ¹⁹F NMR revealed that the vacancies are surrounded not only by water molecules but also by a small number of fluoride ions. figshare.comacs.org ¹⁹F MAS NMR is also sensitive to the degree of hydration and the local structure, showing distinct signals for different fluoride environments within the crystal lattice. ceramic-science.com
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the chemical bonds and functional groups present in this compound. uq.edu.au The IR spectra of aluminum fluoride hydrates are characterized by broad absorption bands, particularly those corresponding to antisymmetric stretching vibrations. psu.edu
In a study of aluminum fluoride hexahydrate (AlF₃·6H₂O), IR spectroscopy revealed distinct ν(OH) bands. These bands correspond to the water ligands, with differences observed between those with shorter and longer O(H)···F hydrogen bond distances. researchgate.net Specifically, the water molecules with shorter, stronger hydrogen bonds exhibited broader, more intense bands that were red-shifted. researchgate.net
FTIR analysis is also used to monitor changes in chemical bonding during processes such as etching. For instance, the loss of absorbance of Al-F stretching vibrations can be observed during the etching of AlF₃. colorado.edu The technique can also detect the presence of hydroxyl groups within the structure of aluminum hydroxyfluorides. acs.org The vibrational spectra from both IR and Raman experiments provide insights into the near-range order of distorted aluminum fluoride phases. psu.edu
Below is a table summarizing key FTIR spectral data for aluminum fluoride hydrates.
| Sample/Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
| α-AlF₃·3H₂O | 400-4000 | - | psu.edu |
| Amorphous HS-AlF₃ | 200-700 | Bending vibrations | psu.edu |
| AlF₃·6H₂O | - | ν(OH) bands | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic structure of materials. In the context of aluminum fluoride, UV-Vis spectrophotometric studies have been used to investigate the interaction of fluoride with the aluminum center in certain porphyrin structures, leading to changes in the Soret band. science.gov While specific UV-Vis data for this compound is not extensively detailed in the provided results, it is a relevant technique for understanding its optical properties and electronic transitions.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top 5-10 nm of a material's surface. uq.edu.au It has been used to analyze aluminum fluoride and its hydrated forms.
XPS analysis of high surface area (HS) AlF₃ samples has shown that surface Al³⁺ sites can contribute to two distinct peaks in the Al 2p emission, at approximately 76.1 eV and 77.0 eV, depending on the local geometric structure. stfc.ac.uk For amorphous AlF₃ thin films, peak binding energies for F 1s are observed between 686.6 and 686.8 eV, which is slightly higher than values reported for hydrated forms of AlF₃. aip.orgaip.org The binding energy for F 1s in α-AlF₃ is reported to be 686.7 eV. researchgate.net
The following table presents a summary of XPS binding energy data for aluminum fluoride compounds.
| Element | Orbital | Binding Energy (eV) | Compound/Form | Reference |
| Al | 2p | 76.1 | β-AlF₃ surface | researchgate.net |
| Al | 2p | 77.0 | HS AlF₃ | stfc.ac.uk |
| F | 1s | 686.6 - 686.8 | Amorphous AlF₃ thin films | aip.orgaip.org |
| F | 1s | 686.7 | α-AlF₃ | researchgate.net |
| F | 1s | < 686.6 | Hydrated AlF₃ | aip.orgaip.org |
This table is interactive. Click on the headers to sort the data.
Microscopic and Surface Area Characterization
Electron Microscopy (e.g., SEM) for Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) is a key technique for visualizing the morphology and determining the particle size of aluminum fluoride hydrates. Studies have revealed a variety of morphologies depending on the synthesis conditions.
For instance, aluminum hydroxyfluoride precipitates can form submicron spherical particles with a typical size of 300 nm. researchgate.net In other cases, AlF₃·3H₂O particles are described as cubic rods with sharp edges and smooth surfaces. wsu.edu The morphology of as-received AlF₃ has been observed as irregular shapes varying from 20-200 μm. researchgate.net The growth of aluminum fluoride crystals can be anisotropic, with the longitudinal growth rate being significantly faster than the side growth rate. ijcce.ac.ir SEM analysis of α-Al₂O₃ powders derived from Al(OH)₃ with an AlF₃ additive showed almost-spherical particles of about 0.5 µm. researchgate.net
Specific Surface Area Determination (e.g., Nitrogen Physisorption)
The specific surface area of aluminum fluoride hydrates and related materials is typically determined by nitrogen physisorption, often using the Brunauer-Emmett-Teller (BET) method. High surface area (HS) amorphous AlF₃, obtained through sol-gel fluorination, can have a surface area of 309 m²/g. psu.edu Different preparation methods for α-AlF₃ can yield varying surface areas, with values reported from 17 m²/g to over 120 m²/g. researchgate.netniscpr.res.in For instance, α-AlF₃ prepared by calcining β-AlF₃·3H₂O can result in a surface area of 123 m²/g. niscpr.res.in The BET surface areas for various HS AlF₃ materials have been found to range from 113 m² g⁻¹ to 188 m² g⁻¹. stfc.ac.uk
The table below summarizes the specific surface area of different aluminum fluoride forms.
| Material | Preparation Method | Specific Surface Area (m²/g) | Reference |
| Amorphous HS-AlF₃ | Sol-gel fluorination | 309 | psu.edu |
| α-AlF₃ | Direct fluorination of γ-Al₂O₃ | 17 | niscpr.res.in |
| α-AlF₃ | - | >120 | researchgate.net |
| γ-AlF₃ | - | >30 | researchgate.net |
| HS AlF₃ | Heating precursor in CHF₂Cl and N₂ | 113 - 188 | stfc.ac.uk |
| α-AlF₃ | Calcining β-AlF₃·3H₂O | 123 | niscpr.res.in |
This table is interactive. Click on the headers to sort the data.
Thermodynamic and Kinetic Studies
Thermal Stability and Decomposition Pathways
The thermal decomposition of aluminum fluoride (B91410) hydrate (B1144303) is a multi-step process involving dehydration and hydrolysis, which has been extensively studied using various analytical techniques.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful tools for investigating the thermal decomposition of aluminum fluoride trihydrate (AlF₃·3H₂O). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material. core.ac.uk
Studies using TGA have identified a three-stage mass loss process for AlF₃·3H₂O. lookchem.com The first stage, occurring between approximately 108°C and 277°C, corresponds to the loss of 2.5 water molecules, resulting in the formation of aluminum fluoride hemihydrate (AlF₃·0.5H₂O). lookchem.com The second stage, from 277°C to 550°C, involves the removal of the remaining 0.5 water molecules to form anhydrous aluminum fluoride (AlF₃). lookchem.com The third stage, at temperatures above 380°C, is a hydrolysis reaction where AlF₃ reacts with the released water vapor to form aluminum oxide (Al₂O₃) and hydrogen fluoride (HF). lookchem.com
DTA curves complement the TGA data by showing endothermic peaks corresponding to the energy absorbed during the dehydration steps. For instance, an endothermic peak observed around 137°C to 141°C is associated with the removal of chemically bound water. researchgate.net Another study using Differential Scanning Calorimetry (DSC), a similar technique to DTA, observed a two-step decomposition of AlF₃·3H₂O at 146°C and 165°C.
The heating rate can influence the temperatures at which these decomposition stages occur. Non-isothermal TG-DTG experiments have been conducted at various heating rates to study this effect. lookchem.com
| Stage | Temperature Range (°C) | Process | Mass Loss (%) | DTA/DSC Peak |
|---|---|---|---|---|
| I | 108 - 277 | AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O | ~32.69 | Endothermic peak around 137-141°C |
| II | 277 - 550 | AlF₃·0.5H₂O → AlF₃ + 0.5H₂O | ~6.96 | - |
| III | > 380 | 2AlF₃ + 3H₂O → Al₂O₃ + 6HF | - | - |
Identification of Dehydration and Hydrolysis Stages
The decomposition of aluminum fluoride hydrate is characterized by distinct dehydration and hydrolysis stages. The initial stages involve the sequential removal of water of hydration. The process begins with the transformation of aluminum fluoride trihydrate to the hemihydrate and subsequently to the anhydrous form. lookchem.com
Hydrolysis becomes a significant competing reaction, particularly at higher temperatures. google.com During the heating of the hydrate, the released water vapor can react with the already formed anhydrous aluminum fluoride, leading to the formation of aluminum oxide and hydrogen fluoride. google.comgoogle.com This hydrolysis reaction is undesirable as it reduces the purity of the final anhydrous AlF₃ product. google.com The extent of hydrolysis is dependent on factors such as temperature and the partial pressure of water vapor. researchgate.net
Dehydration: AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O lookchem.com
Dehydration: AlF₃·0.5H₂O → AlF₃ + 0.5H₂O lookchem.com
Hydrolysis: 2AlF₃ + 3H₂O → Al₂O₃ + 6HF lookchem.com
Some studies also indicate the formation of intermediate aluminum hydroxyfluoride (Al₂F₃(OH)₃) during the dehydration process.
Factors Influencing Thermal Stability and Phase Transformations
Several factors influence the thermal stability and phase transformations of this compound. The presence of water vapor is a critical factor, as it promotes hydrolysis, leading to the formation of aluminum oxide. google.com To minimize this, processes are designed to rapidly remove water vapor from the reaction zone. google.com
The heating rate also plays a role. A faster heating rate has been shown to be beneficial for dehydration while suppressing the hydrolytic defluorination. lookchem.com The physical properties of the starting material, such as particle size, can also affect the decomposition kinetics.
Phase transformations occur as the hydrate is heated. The initial cubic structure of AlF₃·3H₂O transforms into other phases upon dehydration. For example, the transformation to anhydrous rhombohedral AlF₃ has been observed at 200°C. A study on a microwave-synthesized this compound with the formula Al₀.₈₂◻₀.₁₈F₂.₄₆(H₂O)₀.₅₄ showed a phase transition to the rhombohedral form around 300°C (573 K). figshare.com The addition of AlF₃·3H₂O as an additive in other systems, such as in the formation of mullite (B73837) from china clay, can lower the temperature of phase transformations.
Reaction Kinetics and Mechanism Elucidation
Understanding the kinetics and mechanisms of this compound formation and decomposition is essential for optimizing industrial processes.
Kinetic Modeling of Formation Reactions (e.g., Uncreated-Core Model)
The formation of aluminum fluoride from reactants like fluosilicic acid and aluminum hydroxide (B78521) has been modeled using kinetic theories such as the uncreated-core model (also known as the shrinking core model). bibliotekanauki.plicm.edu.pl This model is suitable for gas-solid or liquid-solid reactions where a solid particle is being consumed. bibliotekanauki.pl
In the context of aluminum fluoride production from fluosilicic acid and aluminum hydroxide, the reaction process is considered to involve several steps:
Diffusion of the reactant (fluosilicic acid) through the liquid film to the surface of the solid reactant (aluminum hydroxide). bibliotekanauki.pl
Diffusion of the reactant through the product layer (silica) to the unreacted core of the aluminum hydroxide. bibliotekanauki.pl
Reaction at the surface of the unreacted core. bibliotekanauki.pl
Studies have shown that the reaction kinetics can be controlled by a combination of interfacial reaction and internal diffusion. bibliotekanauki.plicm.edu.plresearchgate.net
Determination of Apparent Reaction Orders and Activation Energies
Kinetic studies have been conducted to determine the apparent reaction orders and activation energies for both the formation and decomposition of this compound.
For the thermal decomposition of AlF₃·3H₂O, the apparent activation energy (Ea) for the first dehydration stage (loss of 2.5 H₂O) has been determined to be 41.9 kJ/mol. lookchem.com For the second dehydration stage (loss of 0.5 H₂O), the activation energy is 47.5 kJ/mol. lookchem.com The hydrolysis reaction in the third stage has a higher activation energy of 80.4 kJ/mol, indicating that the rate of this reaction increases more rapidly with temperature compared to the dehydration rates. lookchem.com
In the formation of aluminum fluoride from fluosilicic acid and aluminum hydroxide, a study using the uncreated-core model determined the apparent reaction order to be 1 and the activation energy to be 30.86 kJ/mol. bibliotekanauki.plicm.edu.plresearchgate.net
| Reaction | Stage | Apparent Activation Energy (Ea) (kJ/mol) | Apparent Reaction Order (n) | Kinetic Model/Function |
|---|---|---|---|---|
| Thermal Decomposition of AlF₃·3H₂O | Stage I (Dehydration) | 41.9 | - | - |
| Stage II (Dehydration) | 47.5 | - | (1 - α) | |
| Stage III (Hydrolysis) | 80.4 | - | 3/2(1 - α)[-ln(1 - α)¹/³] | |
| Formation from Fluosilicic Acid and Aluminum Hydroxide | Overall | 30.86 | 1 | Uncreated-Core Model |
Investigation of Diffusion and Interfacial Reaction Control
The reaction mechanism involves several steps:
Diffusion of fluosilicic acid from the bulk solution to the surface of the aluminum hydroxide particle. bibliotekanauki.pl
Diffusion of fluosilicic acid through the silica (B1680970) product layer to the unreacted core of the aluminum hydroxide. bibliotekanauki.pl
Neutralization and hydrolysis of the fluosilicic acid on the surface of the unreacted aluminum hydroxide. bibliotekanauki.pl
Diffusion of the liquid product, aluminum fluoride, with water through the silica product layer to the outer surface. bibliotekanauki.pl
Diffusion of the aluminum fluoride from the outer surface into the bulk solution. bibliotekanauki.pl
Kinetic analyses using an unreacted-core model indicate that the reaction is governed by a combination of internal diffusion and interfacial reaction. bibliotekanauki.pl The activation energy for the chemical reaction has been calculated to be 12 kcal/mol, while the activation energy for diffusion through the silica coating is significantly higher at 28 kcal/mol. ijcce.ac.irresearchgate.net This suggests that at lower temperatures, the diffusion through the silica layer is the rate-limiting step.
The rate of crystal growth in the longitudinal direction for aluminum fluoride trihydrate has been measured to be approximately 10⁻⁹ m/s, which is about six times faster than the growth in the side direction. ijcce.ac.ir This indicates that the crystallization process is primarily limited by surface interaction processes rather than by volume diffusion. ijcce.ac.ir
Hydrolysis Kinetics and Mechanisms
The thermal decomposition of aluminum fluoride trihydrate (AlF₃·3H₂O) is a complex process involving both dehydration and hydrolysis. tandfonline.com Thermogravimetric analysis reveals that the decomposition occurs in distinct stages. tandfonline.comresearchgate.net The initial stage involves rapid dehydration, followed by a combined dehydration and hydrolysis stage at higher temperatures. tandfonline.com
One proposed mechanism for the thermal decomposition is as follows researchgate.net:
Stage I: AlF₃·3H₂O → AlF₃·0.5H₂O + 2.5H₂O (108–277°C)
Stage II: AlF₃·0.5H₂O → AlF₃ + 0.5H₂O (277–550°C)
Stage III: AlF₃·3H₂O → Al₂O₃ + 6HF (>380°C)
The kinetics of the hydrolysis are such that nucleation tends to dominate over particle growth. researchgate.net This can result in the formation of fine particles, and specific techniques are required to promote slow hydrolysis to form smelter-grade AlF₃. researchgate.net
In the reaction of aluminum hydroxide with fluosilicic acid, a proposed mechanism involves the initial formation of water-soluble aluminum fluosilicate, which then hydrolyzes to produce aluminum fluoride, silica precipitate, and hydrofluoric acid. ijcce.ac.irresearchgate.net
The kinetic models for the two main subprocesses of thermal decomposition have been identified as f(α) = 1.5(1 + α)²ᐟ³ for the rapid dehydration stage and a different model for the combined dehydration and hydrolysis stage. tandfonline.com
Solubility and Precipitation Behavior
The solubility of this compound is a critical factor in its precipitation and crystallization. Studies on aluminum hydroxyfluoride hydrate (AlF₂OH·H₂O), a related compound, show that its solubility is highly dependent on the pH of the solution and, to a lesser extent, on temperature. uq.edu.au The solubility decreases as the pH and temperature increase. uq.edu.au At 25°C, the logarithm of the solubility product constant (log Ksp) for AlF₂OH·H₂O was determined to be -24.3 ± 0.05. uq.edu.au
For aluminum fluoride trihydrate (AlF₃·3H₂O), while it is only slightly soluble in water, metastable supersaturated solutions can be prepared. ijcce.ac.ir A solution containing 200–250 g/l can remain stable for hours at room temperature without crystallization. ijcce.ac.ir
Supersaturation is the driving force for both nucleation and crystal growth. In the crystallization of AlF₂OH·H₂O, the supersaturation can be generated by methods such as pH control (partial neutralization) or water evaporation. uq.edu.au The supersaturation driving force reaches a maximum at a pH of 5.0 ± 0.3, after which it declines due to the competition of hydroxide ions for aluminum over fluoride ions. uq.edu.au Solutions of AlF₂OH·H₂O are typically saturated at a pH of 3.0 ± 0.3 and remain in a metastable state until the nucleation threshold is reached at a pH of 5.0 ± 0.3. uq.edu.au
| Parameter | Value | Compound | Conditions |
| log Ksp | -24.3 ± 0.05 | AlF₂OH·H₂O | 25°C |
| Saturation pH | 3.0 ± 0.3 | AlF₂OH·H₂O | - |
| Nucleation Threshold pH | 5.0 ± 0.3 | AlF₂OH·H₂O | - |
Several factors influence the precipitation and crystal growth of aluminum fluoride hydrates. The method of generating supersaturation plays a significant role. For instance, in the case of AlF₂OH·H₂O, partial neutralization promotes crystal nucleation over growth, while water evaporation favors crystal growth. uq.edu.au
The pH of the solution is a dominant factor. For AlF₂OH·H₂O, a high fluoride to aluminum (F:Al) molar ratio can lead to the co-precipitation of cryolite (B1665278) (Na₃AlF₆), whereas a low F:Al molar ratio can favor the co-precipitation of gibbsite (Al(OH)₃). uq.edu.au An optimal F:Al molar ratio for minimizing impurities was found to be 2.0 ± 0.2. uq.edu.au
Temperature also affects the process. The solubility of AlF₂OH·H₂O decreases with increasing temperature, which leads to a narrowing of the metastable zone width at elevated temperatures. researchgate.netuq.edu.au This phenomenon can be utilized to enhance crystal particle formation. uq.edu.au
The presence of impurities can significantly impact the morphology and purity of the final crystalline product. cresp.org The aging or digestion of the precipitate, which is the time it is left in the mother liquor, can lead to larger and purer particles. cresp.org
The crystal growth of aluminum fluoride trihydrate follows a parabolic rate law, and the rate-determining step is believed to be the integration of growth units into the crystal lattice. capes.gov.br The crystal morphology of AlF₂OH·H₂O is hexagonal, starting from a flat, cubic-like shape that exhibits faster growth in the vertical direction compared to the horizontal direction. uq.edu.au
| Factor | Effect on Precipitation/Crystal Growth | Compound |
| Method of Supersaturation | Partial neutralization favors nucleation; water evaporation favors growth. | AlF₂OH·H₂O |
| pH | Influences solubility, supersaturation, and co-precipitation of impurities. uq.edu.auuq.edu.au | AlF₂OH·H₂O |
| F:Al Molar Ratio | Affects the type of co-precipitated impurities. uq.edu.au An optimal ratio of 2.0 ± 0.2 minimizes impurities. uq.edu.au | AlF₂OH·H₂O |
| Temperature | Higher temperatures decrease solubility and narrow the metastable zone width. researchgate.netuq.edu.au | AlF₂OH·H₂O |
| Aging Time | Can lead to larger and purer particles. cresp.org | General |
| Impurities | Can influence the morphology and purity of the crystals. cresp.org | General |
Surface Chemistry and Acidity
Characterization of Surface Structure and Composition
The surface of aluminum fluoride (B91410) hydrate (B1144303) is a complex environment characterized by various species and structural features that are influenced by its synthesis and surrounding conditions.
Identification of Surface Species (e.g., Water of Hydration, Hydroxyl Groups)
The surface of aluminum fluoride hydrate is not a simple termination of the bulk crystal structure but is populated by several key species. Critically, water of hydration is a defining feature. Several hydrated forms of aluminum fluoride are known, including the monohydrate, trihydrate, hexahydrate, and nonahydrate. geeksforgeeks.orgresearchgate.netwikipedia.org The arrangement of these water molecules on the surface is complex. For instance, in aluminum fluoride trihydrate (AlF₃·3H₂O), it is believed that two water molecules are coordinated to the aluminum ion, while the third is located between the polymeric chains, forming hydrogen bonds. ijcce.ac.ir
Beyond intact water molecules, hydroxyl (-OH) groups are also present on the surface. stfc.ac.uk These can be formed through the interaction of water with the aluminum fluoride surface. The presence of both water of hydration and hydroxyl groups contributes significantly to the material's surface chemistry. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are instrumental in identifying and quantifying these surface species. figshare.com For example, high-field ²⁷Al NMR spectroscopy has been used to identify and quantify species like AlF₆ and AlF₆₋ₓ(H₂O)ₓ (where x can be 1, 2, or 3). figshare.com
Investigations of Hydrophilic Surface Formation Mechanisms
Aluminum fluoride surfaces exhibit a strong affinity for water, a property known as hydrophilicity. acs.org The formation of these hydrophilic surfaces is a subject of detailed investigation. One mechanism involves the treatment of aluminum or alumina (B75360) with xenon difluoride (XeF₂), which results in the formation of highly hydrophilic aluminum fluoride (AlF₃) and aluminum oxyfluoride (AlOₓFᵧ) surface layers. acs.org These surfaces readily and strongly bind with water molecules, even from trace amounts present in a vacuum. acs.org
The interaction between water and the aluminum fluoride surface is a key aspect of its hydrophilic nature. The undercoordinated aluminum sites on the surface act as active locations for the adsorption of water molecules. researchgate.net This adsorption can lead to the hydroxylation of the surface, further enhancing its hydrophilic character. researchgate.net The process of crystallization from a supersaturated aqueous solution also highlights the interaction with water, where aluminum fluoride crystallizes on the surface of seed crystals as a hydrate. google.com
Surface Reconstruction and Termination under Environmental Conditions
The surface of aluminum fluoride is not static and can undergo reconstruction and changes in its termination depending on the surrounding environmental conditions, such as the presence of water vapor (H₂O) and hydrogen fluoride (HF). researchgate.netacs.org Theoretical studies using ab initio thermodynamics have shown that the geometries of stable α-AlF₃ surfaces are strongly dependent on the chemical potentials of HF and H₂O. acs.org
For instance, a limited supply of water during storage can lead to the crystallization of hydroxyfluoride and hydrated fluoride phases on the surface. stfc.ac.uk The surface can be covered by dangling or bridging hydroxyl groups, which can be removed by heat treatment. stfc.ac.uk Computational studies on α-AlF₃ have revealed that the most stable surfaces are stoichiometric, meaning the ratio of fluorine to aluminum is 3:1. mdpi.com However, upon structural optimization, the surface atoms can rearrange. For example, on the (010) surface of α-AlF₃, four-fold coordinated aluminum centers on the unrelaxed surface rearrange to form a tetrahedron upon relaxation. mdpi.com This dynamic nature of the surface structure is crucial for understanding its reactivity and catalytic properties.
Lewis and Brønsted Acidity Investigations
This compound is recognized for its significant surface acidity, which is a key factor in its catalytic activity. This acidity arises from two distinct types of acid sites: Lewis acid sites and Brønsted acid sites.
Quantification of Acid Sites (e.g., using Pyridine (B92270) and CO Probe Molecules)
The identification and quantification of acid sites on the surface of this compound are commonly performed using probe molecules that can selectively interact with either Lewis or Brønsted acid sites. Pyridine and carbon monoxide (CO) are two such widely used probe molecules. figshare.comsemanticscholar.org
The adsorption of these molecules can be monitored using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. semanticscholar.orgkobv.de For instance, ¹⁵N MAS NMR spectroscopy using pyridine as a probe molecule allows for the discrimination between Lewis and Brønsted sites. kobv.de This technique can distinguish and quantify one Brønsted and two different Lewis acid sites based on their distinct ¹⁵N chemical shifts. kobv.dersc.org
Temperature-programmed desorption (TPD) of a basic probe molecule like ammonia (B1221849) (NH₃) is another common method to determine the concentration and strength of acid sites. kobv.de Studies have shown that a solid this compound can exhibit both strong Lewis and Brønsted acidity, with an equivalent number of sites, providing bifunctional character. figshare.com
| Probe Molecule | Technique | Type of Acidity Measured | Key Findings |
|---|---|---|---|
| Pyridine | FTIR, ¹⁵N MAS NMR | Lewis and Brønsted | Allows for the distinction and quantification of different acid sites. kobv.dersc.org |
| Carbon Monoxide (CO) | FTIR | Lewis | Strong blue shifts in the CO stretching vibration indicate a large number of very strong Lewis acid sites. stfc.ac.uk |
| Ammonia (NH₃) | TPD | Total Acidity (Lewis and Brønsted) | Provides information on the concentration and strength distribution of acid sites. kobv.de |
Correlation between Surface Structure and Acidic Properties
A strong correlation exists between the surface structure of this compound and its acidic properties. The presence of undercoordinated aluminum ions on the surface is considered a primary source of Lewis acidity. researchgate.net These sites are created by defects, surface termination, or the presence of cationic vacancies. figshare.com
The water molecules and hydroxyl groups on the surface play a crucial role in the formation of Brønsted acid sites. stfc.ac.uk The interaction between adsorbed water and Lewis acid sites can generate Brønsted acidity. Research has shown that the strong acidic behavior of some aluminum fluoride hydrates is directly linked to the effect of water molecules and cationic vacancies on the surface structure. figshare.com As the material is dehydrated, the Lewis acidity strength tends to decrease, while the Brønsted acidity can remain strong even at elevated temperatures. figshare.com
Influence of Hydration State on Surface Acidity
The hydration state of aluminum fluoride is a critical factor that dictates the nature, concentration, and strength of its surface acid sites. The surface acidity is characterized by a dynamic interplay between Lewis and Brønsted acid sites, with the equilibrium between them being directly controlled by the presence of water and hydroxyl species.
In its hydrated form or when exposed to ambient moisture, the surface of aluminum fluoride becomes populated with coordinated water molecules (H₂O) and hydroxyl groups (-OH). stfc.ac.ukusda.gov These surface hydroxyls and adsorbed water molecules are the primary sources of Brønsted acidity, as they can donate protons. stfc.ac.uk The presence of this hydration layer effectively masks the underlying aluminum centers. Consequently, a fully hydrated aluminum fluoride surface exhibits predominantly Brønsted acidic characteristics. Research indicates that even under practical laboratory conditions, such as in a glovebox, aluminum fluoride surfaces are likely to be covered by a layer of adsorbed water and hydroxyl groups, making the hydrated state thermodynamically favorable at room temperature. stfc.ac.uk
Conversely, the development of strong Lewis acidity requires the removal of this hydration layer. stfc.ac.uk Through thermal treatment or dehydration, water molecules and hydroxyl groups are progressively eliminated from the surface. This process exposes coordinatively unsaturated aluminum ions (Al³⁺). stfc.ac.ukresearchgate.net These exposed aluminum centers, which are electron-deficient, act as powerful Lewis acid sites (electron pair acceptors). researchgate.netquora.com Therefore, an inverse relationship exists between the degree of hydration and Lewis acidity; as hydration decreases, Lewis acidity increases significantly. Studies employing Fourier transform infrared (FTIR) spectroscopy and ab initio density-functional theory have confirmed that to fully exploit the potent Lewis acidity of high-surface-area (HS) AlF₃, a dehydration treatment at elevated temperatures is necessary to remove the Brønsted acid species. stfc.ac.ukresearchgate.net
The following tables summarize the relationship between the hydration state and the resulting surface acidity, based on detailed research findings.
Table 1: Effect of Hydration State on Dominant Surface Acidity This interactive table outlines how the level of hydration influences the type and nature of acidity on the aluminum fluoride surface.
| Hydration State | Dominant Acid Type | Nature of Acid Site | Lewis Acidity | Brønsted Acidity |
| High (Hydrated) | Brønsted | Surface hydroxyls (-OH) and adsorbed water (H₂O) | Low / Masked | High |
| Low (Anhydrous) | Lewis | Coordinatively unsaturated aluminum ions (Al³⁺) | High / Exposed | Low |
Table 2: Summary of Research Findings on AlF₃ Surface Acidity This table details key findings from various analytical methods regarding the surface chemistry of aluminum fluoride.
| Research Method | Finding | Implication for Surface Acidity | Citation(s) |
| XPS & DFT Calculations | At room temperature, AlF₃ surfaces are readily covered by OH groups and adsorbed H₂O. | In its native state, the surface is dominated by Brønsted acid sites. Lewis acidity is only fully developed upon thermal treatment to remove these species. | stfc.ac.uk |
| FTIR of Adsorbed Pyridine | The addition of fluoride to alumina can increase the number of Brønsted acid sites. | Demonstrates the role of surface functional groups in creating Brønsted acidity. | researchgate.net |
| Ab Initio DFT of Zeolites | Dehydration of Al(H₂O)₆³⁺ cations results in bare Al³⁺ cations. | Provides a model for how the removal of water ligands exposes powerful Lewis acid sites. | researchgate.net |
| FTIR of CO Adsorption | High surface area (HS) AlF₃ exhibits a large number of very strong Lewis acid sites after activation. | Confirms that the underlying structure of AlF₃ is strongly Lewis acidic, a property revealed upon dehydration. | stfc.ac.uk |
| Surface Chemistry Modeling | Dehydration of hydrated alumina surfaces can create strained Al-O-Al linkages and other sites with considerable acidity. | Supports the concept that the removal of water creates highly reactive and acidic (Lewis) sites. | usda.gov |
Applications in Advanced Research
Catalysis and Catalytic Support Research
The catalytic utility of aluminum fluoride (B91410), particularly high-surface-area (HS-AlF3) and aluminum chlorofluoride (ACF), is a subject of extensive research. researchgate.netrsc.org These materials are recognized as some of the strongest solid Lewis acids, capable of activating strong chemical bonds like C-H and C-F, which opens up new avenues for chemical transformations. researchgate.netrsc.org
Aluminum fluoride, in its various forms including the trihydrate, serves as a potent Lewis acid catalyst for several organic transformations. researchgate.net Its dehydrated, partially hydroxylated, and nano-supported forms are particularly effective. researchgate.net The strong Lewis acidity arises from under-coordinated aluminum ions on the material's surface. researchgate.netacs.org This property allows it to catalyze a variety of reactions, including:
Aromatic Alkylations: Facilitating the addition of alkyl groups to aromatic rings. researchgate.net
Hydrocarbon Isomerizations: Promoting the structural rearrangement of hydrocarbon chains. researchgate.net
Condensation Processes: Aiding in reactions that join two molecules, often with the elimination of a small molecule like water. researchgate.net
H/D Exchange Reactions: High-surface-area aluminum fluoride (HS-AlF3) and aluminum chlorofluoride (ACF) have shown high activity in hydrogen-deuterium exchange reactions between alkanes and arenes. researchgate.netrsc.org
Hydroarylation: These catalysts can facilitate hydroarylation even with deactivated aromatic compounds. researchgate.netrsc.org
The catalytic performance of aluminum fluoride is often superior to that of many conventional solid acid catalysts and can even outperform homogeneous catalysts in certain reactions. researchgate.net
Table 1: Examples of Organic Transformations Catalyzed by Aluminum Fluoride
| Transformation | Catalyst Form | Key Finding | Reference |
| Aromatic Alkylations | Dehydrated/Supported AlF₃ | Effective acid catalyst for alkyl group addition. | researchgate.net |
| Hydrocarbon Isomerizations | Dehydrated/Supported AlF₃ | Promotes structural rearrangements. | researchgate.net |
| H/D Exchange | HS-AlF₃, ACF | High conversion rates for H/D exchange between C₆D₆ and C₆H₁₂. | researchgate.net |
| Hydroarylation | HS-AlF₃, ACF | Catalyzes hydroarylation of deactivated aromatic compounds. | researchgate.netrsc.org |
Aluminum fluoride-based materials are highly effective catalysts for halogen exchange reactions, which are crucial in the synthesis of fluorinated organic compounds. researchgate.net They are particularly noted for their activity in Cl/F exchange reactions involving chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). researchgate.net
For instance, high-surface-area AlF₃ has demonstrated significant catalytic activity for the Cl/F exchange reaction. researchgate.net When supported on gamma-alumina (γ-Al₂O₃), its activity is even further enhanced. researchgate.net The dismutation of dichlorofluoromethane (B1207983) (CCl₂F₂) is a notable example where high-surface-area α-AlF₃ proves to be a more active catalyst than those prepared by direct fluorination of γ-Al₂O₃, owing to its higher number of acid sites. researchgate.net Similarly, aluminum-based catalysts like γ-Al₂O₃ and β-AlF₃ are effective for the transformation of chlorofluorocarbons through halogen-exchange reactions. acs.org The incorporation of fluoride from a reactant like bromochlorodifluoromethane (B1201744) (CBrClF₂) into the catalyst's surface activates it, forming Al-F species that facilitate the exchange. acs.org
Table 2: Research Findings on Halogen Exchange Reactions
| Reaction | Catalyst | Temperature Range (°C) | Key Finding | Reference |
| CHClF₂ Dismutation | HS-AlF₃/γ-Al₂O₃ | 50 - 250 | Supported catalyst showed superior activity compared to unsupported HS-AlF₃. | researchgate.net |
| CCl₂F₂ Dismutation | HS-α-AlF₃ | Not Specified | More active than catalysts from direct fluorination of γ-Al₂O₃ due to more acid sites. | researchgate.net |
| CBrClF₂ Conversion | γ-Al₂O₃, β-AlF₃ | ~400 (673 K) | Surface Al-F species formed during the reaction facilitate halogen exchange. | acs.org |
Aluminum fluoride is a key candidate for catalyzing dehydrofluorination and dehydrohalogenation reactions, which are important for converting hydrofluorocarbons (HFCs) and hydrochlorofluoroalkanes into more environmentally benign and valuable chemicals like hydrofluoroolefins (HFOs). researchgate.net Given the strength of the C-F bond, metal fluorides are the preferred catalysts for these processes. researchgate.net
High-surface-area aluminum fluoride (HS-AlF₃) and aluminum chlorofluoride (ACF) have been shown to be effective in activating C-F bonds for hydrodefluorination. researchgate.netrsc.org They also catalyze the selective dehydrohalogenation of hydrochlorofluoroalkanes. researchgate.netrsc.org Research has shown that for the dehydrofluorination of HFCs, selectivity towards the desired products can be nearly 100% under appropriate reaction conditions using aluminum fluoride catalysts. researchgate.net For example, θ-AlF₃ has been used for the dehydrofluorination of HFC-134a, achieving a conversion of 23% at 450 °C with good stability over 40 hours. researchgate.net
Beyond its intrinsic catalytic activity, aluminum fluoride is also investigated as a catalyst support. researchgate.net Its high thermal and mechanical stability make it a suitable platform for dispersing active metal phases. researchgate.net For instance, high-surface-area AlF₃ has been used as a support for other catalysts, with impregnation methods being employed to load active species onto it. researchgate.net
A series of HS-AlF₃ catalysts supported on alumina (B75360) (Al₂O₃) have been prepared and tested for various reactions. researchgate.net The loading of HS-AlF₃ on supports like γ-Al₂O₃ was found to create highly active catalysts for reactions such as CHClF₂ dismutation and CBrF₂CBrFCF₃ isomerization. researchgate.net The supported catalysts often exhibit enhanced performance compared to the unsupported material. researchgate.net Furthermore, nano-aluminum fluoride supported platinum and palladium catalysts have shown high efficiency in hydroisomerization reactions. rsc.org
Materials Science and Engineering Applications
In materials science, aluminum fluoride is valued for its optical properties, particularly its low refractive index and transparency in the ultraviolet (UV) spectrum. google.comwikipedia.org These characteristics make it a material of interest for specialized coatings and thin films. google.com
Aluminum fluoride is a key material for producing optical thin films and coatings, especially for applications requiring high transparency in the far-UV wavelengths where many conventional materials perform poorly. wikipedia.org It is often used as a low-index material in multilayer optical coatings. google.comwikipedia.org
The deposition of AlF₃ films can be achieved through various physical vapor deposition (PVD) techniques, with thermal evaporation being a common method. google.comwikipedia.org More advanced techniques like Atomic Layer Deposition (ALD) have also been developed to create thin, conformal AlF₃ films. google.comresearchgate.net ALD processes for AlF₃ can use sequential exposures to different precursors, such as an aluminum source like aluminum chloride (AlCl₃) or trimethylaluminum (B3029685) (TMA) and a fluorine source like titanium tetrafluoride (TiF₄) or a plasma-containing gas like SF₆. google.comresearchgate.netacs.org These methods allow for precise control over film thickness and properties at deposition temperatures ranging from 160 to 340 °C. google.comresearchgate.net
The resulting AlF₃ thin films are often amorphous and exhibit a low refractive index (e.g., ~1.36 at 580 nm). researchgate.net They are used in applications such as:
Anti-reflection coatings . google.com
Polarizing mirrors for vacuum ultraviolet radiation . google.com
Low-index layers in fluoroaluminate glasses , in conjunction with materials like zirconium fluoride. wikipedia.org
Table 3: Deposition Parameters for Aluminum Fluoride Thin Films
| Deposition Method | Precursors | Temperature Range (°C) | Growth Rate (Å/cycle) | Refractive Index (at 580 nm) | Reference |
| Atomic Layer Deposition (ALD) | AlCl₃ and TiF₄ | 160 - 340 | ~1.1 | 1.36 | researchgate.net |
| Atomic Layer Deposition (ALD) | TMA and TaF₅ | 125 | Not Specified | Not Specified | researchgate.net |
| Atomic Layer Deposition (ALD) | TMA and SF₆ plasma | Not Specified | Not Specified | Not Specified | acs.org |
| Thermal Evaporation | AlF₃ (solid source) | >250 (substrate temp) | Not Applicable | Low | google.comwikipedia.orgphotonics.com |
Role in Fluoroaluminate Glass Production
Aluminum fluoride hydrate (B1144303) is a key ingredient in the synthesis of fluoroaluminate glasses. noahchemicals.comgeeksforgeeks.orgextramarks.com These specialty glasses are noted for their applications in optical fibers, including for medical and fiber-optic imaging purposes. geeksforgeeks.orgextramarks.com Together with other compounds like zirconium fluoride, aluminum fluoride is used to create the glass matrix. wikipedia.org Fluoroaluminate glasses are particularly valued in applications requiring transparency in the mid-infrared range of the electromagnetic spectrum. americanelements.com The use of high-purity aluminum fluoride is crucial in this process to ensure the optical quality of the final glass product. americanelements.com
Research in Advanced Materials for Energy Applications (e.g., Battery and Energy Storage)
Aluminum fluoride is a subject of intensive research in the field of advanced energy storage, particularly for next-generation batteries. Scientists are exploring its potential as a high-energy-density electrode material.
One area of investigation is its use as a cathode material in rechargeable lithium-ion batteries (LIBs). researchgate.netcranfield.ac.uk Research has shown that aluminum fluoride cathodes can exhibit a very high initial specific capacity. researchgate.netcranfield.ac.uk In one study, four different preparations of aluminum fluoride were tested as cathode materials, demonstrating initial discharge capacities of over 900 mAh g⁻¹ at a voltage of approximately 2 V. researchgate.netcranfield.ac.uk This corresponds to a specific energy density significantly higher than many commercially available materials. researchgate.netcranfield.ac.uk The electrochemical process involves a reversible conversion reaction where aluminum fluoride (AlF₃) is reduced to aluminum metal (Al) and lithium fluoride (LiF) during discharge, and then oxidized back to AlF₃ upon charging. researchgate.netcranfield.ac.uk However, a significant challenge identified in this research is the rapid fading of capacity during cycling. researchgate.netcranfield.ac.uk This capacity loss is partly attributed to the formation of an unwanted compound, Li₃AlF₆, and the incomplete oxidation of the aluminum nanoparticles during the charging phase. researchgate.netcranfield.ac.uk
Another research direction involves using aluminum fluoride as a coating for other electrode materials to enhance battery performance. A 2022 study demonstrated that coating silicon thin-film anodes with aluminum fluoride (AlF₃) improves cycling stability in lithium-ion batteries. fz-juelich.de The AlF₃ coating transforms into highly ion-conductive lithium-aluminum-fluoride phases (like Li₃AlF₆) during the initial cycles. fz-juelich.de This transformation helps to create a more stable solid electrolyte interphase (SEI) on the silicon anode, which is crucial for preventing parasitic reactions and electrolyte degradation. fz-juelich.de Coated silicon thin films showed a higher reversible capacity of approximately 400 mAh g⁻¹ after 100 cycles compared to uncoated films. fz-juelich.de
More recently, research has extended to aluminum-ion (Al-ion) batteries, where aluminum fluoride is used in the electrolyte. A 2025 paper reported the development of a solid-state electrolyte using an aluminum fluoride (AlF₃) framework that provides a stable interface between the aluminum and carbon electrodes. hackaday.com A prototype cell demonstrated remarkable endurance, with very little degradation after 10,000 cycles. hackaday.com
Table 1: Performance of Aluminum Fluoride in Experimental Battery Applications
| Application | Key Finding | Reported Capacity | Voltage | Issues/Challenges | Source |
| AlF₃ as Cathode in LIBs | High initial specific energy density. | > 900 mAh g⁻¹ (initial) | ~2 V | Rapid capacity fade during cycling. | researchgate.net, cranfield.ac.uk |
| AlF₃ as Coating for Si Anode | Enhanced cycling stability. | ~400 mAh g⁻¹ (after 100 cycles) | N/A | N/A | fz-juelich.de |
| AlF₃ in Al-ion Battery Electrolyte | High cycle life with low degradation. | Stable over 10,000 cycles | N/A | Prototype stage. | hackaday.com |
Other Research Applications
Inhibition of Fermentation in Biological and Chemical Research
Aluminum fluoride is recognized for its ability to inhibit fermentation processes, an application leveraged in both industrial settings and biological research. noahchemicals.comwikipedia.orgchemicalbook.com It is noted for its use as an inhibitor in the production of alcohol for secondary fermentation. sodium-cryolite.comsodium-cryolite.com This property is also applied in the food and beverage industry to control the production of certain beverages. lookchem.com In biological research, aluminum fluoride complexes are used to study the mechanistic aspects of phosphoryl transfer reactions, which are fundamental to cellular metabolism, growth, and differentiation. wikipedia.org
Research into its Role as a Flux in Metallurgy (e.g., Aluminum Smelting)
Research in this area often focuses on sustainability and resource efficiency, such as the recovery of fluoride from industrial waste. One study investigated the extraction of fluoride from spent bottom sedimentation of aluminum smelting cells. researchgate.net Using an aluminum sulfate (B86663) solution, researchers were able to achieve high leaching efficiencies for fluoride and other elements. researchgate.net The extracted fluoride was then used to produce aluminum hydroxide (B78521) fluoride hydrate, a precursor for synthesizing aluminum fluoride. researchgate.net This research highlights a promising method for recycling and reusing valuable fluoride materials from waste streams generated during aluminum production. researchgate.net
Table 2: Optimized Leaching Efficiencies from Spent Aluminum Smelting Sediment
| Element | Maximum Extraction Efficiency (%) |
| Fluorine (F) | 91.7% |
| Sodium (Na) | 98.1% |
| Lithium (Li) | 96.6% |
| Potassium (K) | 95.3% |
| Calcium (Ca) | 30.9% |
| Source: researchgate.net |
Environmental and Remediation Research
Fluorine Recovery and Recycling Methodologies
The recovery and recycling of fluorine from industrial processes are critical for both economic and environmental reasons. Fluorine is a valuable raw material, and its release into the environment can have detrimental effects.
Recovery from Industrial Waste Streams (e.g., Waste Cryolite)
Industrial processes, such as aluminum smelting, generate significant quantities of fluorine-containing waste, including waste cryolite (B1665278) (Na₃AlF₆). nih.govnih.gov This waste poses environmental risks due to its high fluorine content. nih.gov Researchers have developed methods to recover fluorine from these streams, often by synthesizing valuable compounds like aluminum fluoride (B91410) hydroxy hydrate (B1144303) (AFHH). nih.gov
One innovative approach involves a two-step process:
Leaching: Waste cryolite is leached with a solution of aluminum nitrate (B79036) (Al(NO₃)₃). nih.gov
Alkalization: The resulting leachate is treated with sodium hydroxide (B78521) (NaOH) to precipitate AFHH. nih.gov
Chemical equilibrium modeling and density functional theory (DFT) calculations have been employed to optimize this process. nih.gov Optimal conditions for leaching have been identified to achieve high extraction rates of both fluorine and other valuable elements like lithium. nih.gov For instance, a liquid-to-solid ratio of 20 ml/g and a temperature of 70°C for 4 hours can yield fluorine extraction rates as high as 85.6%. nih.gov The subsequent neutralization of the leachate allows for the selective precipitation of AFHH, which can then be repurposed. nih.gov This method not only mitigates the environmental impact of waste cryolite but also provides a pathway for creating a valuable chemical product. nih.gov
Another strategy involves washing fluorine-containing waste gases from industrial processes with water to create a hydrofluoric acid solution. This solution is then reacted with aluminum-containing materials, such as alumina (B75360) hydrate, to precipitate cryolite or other sodium aluminum double fluorides. google.com
The table below summarizes the optimal conditions for AFHH synthesis from waste cryolite.
| Parameter | Optimal Value | Outcome |
| Leaching | ||
| F/Al Molar Ratio | 0.3 | High extraction rates |
| Liquid-to-Solid Ratio | 20 ml/g | Fluorine Extraction: 85.6% |
| Temperature | 70°C | Lithium Extraction: 83.6% |
| Duration | 4 hours | F/Al ratio of 1.61 in leachate |
| Neutralization | ||
| pH | ≤ 5 | Selective precipitation of AFHH |
| Temperature | Lower temperature | Preservation of lithium in filtrate |
This table presents optimized conditions for synthesizing aluminum fluoride hydroxy hydrate from waste cryolite, based on a novel two-step method. nih.gov
Utilization in Wastewater Treatment for Fluoride Removal
Aluminum compounds, including hydrated alumina and aluminum hydroxyfluoride, are effective in removing fluoride from industrial wastewater. saltworkstech.comresearchgate.net The conventional method for treating high-concentration fluoride wastewater is chemical precipitation, often using lime (calcium hydroxide) to form calcium fluoride (CaF₂). saltworkstech.comresearchgate.netntnu.no However, this process can be enhanced by using aluminum-based coagulants to further reduce fluoride concentrations to meet stringent discharge limits. saltworkstech.com
Fluidized bed crystallization is another advanced technology that facilitates the recovery of fluoride in the form of crystalline calcium fluoride, which can be a reusable resource. ntnu.noeeer.org
Adsorption Studies for Contaminant Removal
Adsorption is a widely studied and effective method for the removal of fluoride from water. Various aluminum-based adsorbents have been developed and analyzed for this purpose.
Adsorption of Fluoride by Hydrated Alumina and Aluminum Hydroxyfluoride
Hydrated alumina and aluminum hydroxyfluoride complexes are key players in the adsorption of fluoride ions. The mechanism primarily involves ligand exchange, where fluoride ions replace hydroxyl groups on the surface of the alumina. iwaponline.com The effectiveness of different forms of aluminum hydroxide for fluoride removal has been shown to follow the order: boehmite > bayerite > gibbsite. iwaponline.com
The adsorption capacity of these materials can be significantly influenced by factors such as pH and the presence of other ions. tandfonline.com For example, acidic conditions generally favor fluoride uptake. mdpi.com Modified adsorbents, such as colloidal hydrated alumina modified NaA zeolite, have demonstrated enhanced adsorption efficiency over a wide range of conditions. tandfonline.com
Lanthanum-loaded chelating resins have also been investigated for their ability to co-extract fluoride and aluminum from simulated industrial leachates through the adsorption of aqueous aluminum hydroxyfluoride (AHF) complexes. whiterose.ac.uk
Kinetic and Isotherm Modeling of Adsorption Processes
To understand the efficiency and mechanism of fluoride adsorption, researchers employ kinetic and isotherm models.
Kinetic Models: These models describe the rate of fluoride uptake by the adsorbent. The pseudo-second-order kinetic model is frequently found to best describe the adsorption of fluoride onto various aluminum-based materials. iwaponline.comtandfonline.comwhiterose.ac.ukd-nb.inforesearchgate.net This suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and fluoride ions. tandfonline.commdpi.com
Isotherm Models: Isotherm models provide insight into the distribution of adsorbate molecules between the liquid and solid phases at equilibrium. The Langmuir and Freundlich isotherm models are commonly used.
The Langmuir model assumes monolayer adsorption onto a homogeneous surface. iwaponline.comtandfonline.com It is often a good fit for fluoride adsorption on aluminum hydroxides and modified zeolites. iwaponline.comtandfonline.com
The Freundlich model is an empirical equation that describes adsorption on a heterogeneous surface. d-nb.info
The table below presents a summary of kinetic and isotherm modeling results for fluoride adsorption on different aluminum-based adsorbents.
| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Maximum Adsorption Capacity (q_max) | Reference |
| Boehmite | Pseudo-second-order | Langmuir | 5.05 mg/g | iwaponline.com |
| Bayerite | Pseudo-second-order | Langmuir | 2.97 mg/g | iwaponline.com |
| Gibbsite | Pseudo-second-order | Langmuir | 1.67 mg/g | iwaponline.com |
| Colloidal hydrated alumina modified NaA zeolite | Pseudo-second-order | Langmuir | 104.16 mg/g (at 0.5 g/L dose) | tandfonline.com |
| Aluminum hydroxide coated activated carbon | Pseudo-second-order | Freundlich | 26.03 mg/g | d-nb.info |
| Lanthanum-loaded chelating resin (for AHF complexes) | Pseudo-second-order | Multilayer/Heterogeneous | 145 mg/g (fluoride) | whiterose.ac.uk |
| Amino-functionalized aluminum-based MOF | Pseudo-second-order | Langmuir | 31.2 mg/g | mdpi.com |
This interactive table summarizes key findings from various studies on the adsorption of fluoride by different aluminum-based materials, highlighting the kinetic and isotherm models that best describe the processes, along with the reported maximum adsorption capacities.
These studies collectively demonstrate the significant potential of aluminum fluoride hydrate and related compounds in environmental remediation, particularly for the management of fluoride pollution.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various aspects of aluminum fluoride (B91410) and its hydrated forms.
DFT calculations have been instrumental in predicting the most stable surface structures of aluminum fluoride (AlF₃). By calculating the structure and corresponding energies of different crystallographic surfaces of α-AlF₃, researchers can determine their relative stabilities. researchgate.net These calculations show that the surfaces often expose under-coordinated aluminum ions, which act as potential Lewis acid sites. researchgate.net
The stability of these surfaces is not fixed but depends on the surrounding environment, such as the presence of water or hydrogen fluoride. researchgate.net Using a concept known as ab initio atomistic thermodynamics, the surface stability of AlF₃ can be predicted as a function of environmental conditions. researchgate.net Studies have shown that under typical reaction conditions, AlF₃ surfaces preferentially adsorb water, and the most stable surfaces are those that expose five-fold coordinated aluminum centers. researchgate.net The stability of various aluminum hydroxy-fluoride hydrate (B1144303) phases has also been investigated as a function of temperature and pressure, revealing complex relationships within the AlF₃–Al₂O₃–H₂O–HF system. rruff.info
| Surface Property | Finding | Significance |
|---|---|---|
| Coordination of Surface Al Ions | Surfaces often expose under-coordinated (five-fold) aluminum ions. researchgate.net | These sites act as strong Lewis acid centers, crucial for catalytic activity. researchgate.net |
| Environmental Influence | Surface stability is a function of the chemical potentials of H₂O and HF. researchgate.net | Determines the active surface structure under specific reaction conditions. |
| Preferential Adsorption | Water is preferentially adsorbed on the surfaces under typical conditions. researchgate.net | Indicates the inherent tendency to form hydrated surfaces. |
DFT has been successfully used to model the mechanisms of ligand substitution in aluminum complexes in aqueous solutions. nih.gov These studies provide a detailed picture of how fluoride ions replace water or hydroxyl ligands in the coordination sphere of Al(III) ions. For the hexaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, computational results favor an interchange associative (Iₐ) mechanism for the substitution of a water ligand with F⁻. nih.gov
In contrast, for the hydroxo-complex [Al(H₂O)₅(OH)]²⁺, the preferred pathway is an interchange dissociative (Iₔ) mechanism. nih.gov This change in mechanism is induced by the spectator hydroxyl ligand, which also accelerates the substitution rate. nih.gov These computational findings are in agreement with previous experimental results and help explain the kinetics of aluminum fluoride complex formation in solution. nih.gov
| Reactant Complex | Predicted Mechanism | Key Influence |
|---|---|---|
| [Al(H₂O)₆]³⁺ | Interchange Associative (Iₐ) nih.gov | The incoming fluoride ion associates with the complex before a water molecule leaves. |
| [Al(H₂O)₅(OH)]²⁺ | Interchange Dissociative (Iₔ) nih.gov | The spectator OH⁻ ligand promotes the dissociation of a water molecule, creating a vacancy for the incoming fluoride. nih.gov |
The formation of aluminum fluoride often involves the reaction of a precursor, like alumina (B75360) (Al₂O₃), with a fluorinating agent, such as hydrogen fluoride (HF). aip.orgresearchgate.net DFT simulations are crucial for understanding the adsorption and reaction mechanisms at the atomic scale. Studies on the α-Al₂O₃(0001) surface show that HF molecules readily dissociate upon adsorption at low coverages. aip.orgresearchgate.net The H-F bond breaks, leading to the formation of a strong Al-F bond and a surface hydroxyl group. aip.orgresearchgate.net
As the coverage of HF increases, both dissociative and molecular (physisorption) adsorption can occur. aip.orgresearchgate.net DFT calculations have also been used to model the elementary exchange reactions where surface hydroxyl groups on alumina are replaced by fluoride ions, a key step in the surface fluorination process. researchgate.net These simulations help elucidate the energetics and pathways of reactions that lead to the formation of aluminum fluoride hydrate surfaces. researchgate.net
Molecular Dynamics and Ab Initio Simulations
Molecular dynamics (MD) and ab initio simulations allow for the study of the dynamic behavior of atoms and molecules, providing insights into processes like diffusion, structural fluctuations, and the role of intermolecular forces.
The structure and properties of this compound are significantly influenced by hydrogen bonding. While direct MD simulations on this compound are not widely published, principles can be drawn from simulations of analogous systems. MD simulations of water interacting with hydroxylated silica (B1680970) surfaces, for instance, show that strong hydrogen bond networks form at the solid-liquid interface, leading to at least two structured layers of water. nih.gov A similar phenomenon is expected at the surface of this compound, where water molecules and surface hydroxyl groups would form an extensive and dynamic hydrogen-bonding network. researchgate.netresearchgate.net Ab initio MD simulations of aqueous hydrogen fluoride also highlight the strong hydrogen bonds formed between fluoride ions, hydronium ions, and surrounding water molecules, which are fundamental interactions in the formation of hydrated aluminum fluoride complexes. researchgate.net
Ab initio molecular dynamics (AIMD) simulations have been used to investigate the structure of Al-F species, primarily in molten salt systems, which can provide foundational data on bond lengths and coordination numbers relevant to hydrated systems. mdpi.com For example, in a K₃AlF₆-NaF-AlF₃ molten system, the average Al-F bond length was found to be 1.76 Å, with the aluminum ion's coordination number with fluoride ranging from 5.12 to 5.20. mdpi.com The primary complex ions observed were [AlF₄]⁻, [AlF₅]²⁻, and [AlF₆]³⁻. mdpi.com
Classical MD simulations have been extensively used to study the interaction of water with various surfaces. rsc.orgnih.gov These studies show that hydrophilic surface sites, such as the aluminum and fluoride/hydroxyl sites on an AlFx hydrate surface, lead to significant ordering of adjacent water molecules. rsc.org This ordering is typically limited to the first few molecular layers. rsc.org The dynamic picture that emerges is one where water molecules continuously interact with the surface, forming and breaking hydrogen bonds, a process that is critical to the material's stability and surface chemistry. researchgate.net
| System | Parameter | Value | Method |
|---|---|---|---|
| Cubic α-AlF₃ Crystal | Al-F Bond Length | 1.79 Å materialsproject.org | Experimental (Used in DFT) |
| K₃AlF₆-NaF-AlF₃ Molten Salt | Average Al-F Bond Length | 1.76 Å mdpi.com | Ab Initio MD |
| K₃AlF₆-NaF-AlF₃ Molten Salt | Average Al-F Coordination Number | 5.12 - 5.20 mdpi.com | Ab Initio MD |
Chemical Equilibrium Modeling
Chemical equilibrium modeling is a important tool for understanding the behavior of this compound in aqueous systems. By applying thermodynamic principles and stability constants, it is possible to predict the distribution of various aluminum and fluoride species under different conditions, such as changes in pH, temperature, and reactant concentrations. This modeling is crucial for processes like the synthesis of aluminum fluoride hydroxy hydrate from industrial waste, where precise control over chemical species is necessary. nih.gov
Research has shown that in aqueous solutions, aluminum and fluoride ions can form a series of complex ions. The speciation of these aluminum-fluoride complexes is significantly influenced by the pH of the solution. nih.govconsensus.app
Detailed Research Findings
Studies involving the leaching of waste cryolite (B1665278) have utilized chemical equilibrium modeling to optimize the synthesis of aluminum fluoride hydroxy hydrate. nih.gov The modeling indicates that the types of Al-F and Al-F-OH complexes in the leaching solution change with pH. nih.gov For instance, at a low pH, the predominant species might be AlF²⁺ and AlF₂⁺. nih.gov As the pH increases, hydrolysis reactions become more significant, leading to the formation of various aluminum hydroxyfluoride species.
The distribution of aluminum fluoride species at a constant pH can be modeled as a function of the total fluoride concentration. At a pH of 3.5 and an initial aluminum concentration of 0.29 M at 25°C, the equilibrium distribution of different Al-F species can be observed as the fluoride to aluminum ratio changes. researchgate.net
Below is an interactive data table that illustrates the modeled equilibrium distribution of Al-F species at pH 3.5.
The formation of these complexes is governed by their respective stability constants. The presence of fluoride ions in natural waters significantly affects the speciation of aluminum by forming these stable complexes, particularly under acidic to neutral conditions. consensus.app
Another interactive table presents the stability constants for various aluminum fluoride complexes, which are fundamental for chemical equilibrium calculations.
These equilibrium models are not only theoretical but have practical applications. For example, they guide the selective precipitation of aluminum fluoride hydroxy hydrate by controlling the pH, which is a method used for fluorine recovery from industrial waste. nih.gov By adjusting the pH to around 5, it is possible to precipitate aluminum fluoride hydroxy hydrate while keeping other elements, like lithium, in the solution. nih.gov
Furthermore, computational investigations, such as Density Functional Theory (DFT) calculations, complement chemical equilibrium modeling by providing insights into the electronic structure and stability of the aluminum-fluoride complexes, identifying the most energetically favorable species in the system. nih.gov
Future Research Directions and Emerging Areas
Development of Novel Synthesis Routes for Tailored Properties
The synthesis of aluminum fluoride (B91410) hydrate (B1144303) and its derivatives is moving beyond traditional methods to more sophisticated routes that allow for precise control over the final material's properties, such as crystal phase, surface area, and porosity. These tailored properties are critical for enhancing performance in applications like catalysis.
Several innovative synthesis strategies are being explored:
Sol-Gel Synthesis: This method is used to produce high-surface-area aluminum fluorides. researchgate.net By reacting aluminum precursors with aqueous hydrofluoric acid, it's possible to create amorphous aluminum hydroxy fluorides. scite.ai The properties of the resulting material, including surface area and acidity, can be influenced by the choice of aluminum precursor, such as aluminum isopropoxide or aluminum diacetate hydroxide (B78521). researchgate.net Non-aqueous sol-gel routes are also being investigated to create nanoscopic metal fluorides with unique properties not achievable through conventional methods. rsc.org
Microwave-Assisted Synthesis: This technique offers a rapid and efficient way to produce aluminum fluoride hydrates. researchgate.netacs.org It allows for the synthesis of materials with specific characteristics, such as cationic vacancies, which can influence thermal stability and acidic properties. researchgate.netmdpi.com By adjusting parameters like the water/isopropanol volume ratio, the surface area of the nanocrystallites can be effectively monitored and controlled. acs.org
Hydrothermal and Ionothermal Synthesis: Hydrothermal methods, which use water at high temperatures and pressures, have been successfully employed to create new mixed-metal fluoride hydrates. mdpi.com A particularly novel approach is ionothermal synthesis, which utilizes ionic liquids as both the solvent and fluoride source. This method has enabled the synthesis of the previously elusive aluminum fluoride hexahydrate (AlF₃·6H₂O) by controlling the water activity in the reaction medium. researchgate.net
Fluoride Route for Nanostructures: A novel "fluoride route" has been developed for the synthesis of aluminosilicate (B74896) nanotubes, demonstrating that the presence of fluoride can improve the crystallization rate and yield of complex nanostructures. mdpi.com
These advanced synthesis methods enable the creation of aluminum fluoride materials with specific phases (α, β, γ) and high surface areas, which are of great interest for catalytic applications. researchgate.net
Table 1: Comparison of Novel Synthesis Routes for Aluminum Fluoride Hydrates
| Synthesis Route | Key Advantages | Tailored Properties | Representative Precursors |
| Sol-Gel | High surface area, amorphous or nanocrystalline products. researchgate.netrsc.org | Surface area, acidity, phase composition. researchgate.net | Aluminum alkoxides, aluminum salts. researchgate.net |
| Microwave-Assisted | Rapid heating, uniform nucleation, high efficiency. researchgate.netacs.org | Cationic vacancies, surface area, OH/F ratio. researchgate.netacs.orgmdpi.com | Aluminum salts in alcohol/water mixtures. acs.org |
| Hydrothermal | Crystalline products, formation of novel mixed-metal hydrates. mdpi.com | Crystal structure, polymorphism. mdpi.com | Metal salts, CF₃COOH aqueous solution. mdpi.com |
| Ionothermal | Access to previously inaccessible hydrate forms, control of water activity. researchgate.net | Specific hydrate forms (e.g., hexahydrate), crystal structure. researchgate.net | Aluminum powder, ionic liquids (e.g., n-hexyl-pyridinium tetrafluoroborate). researchgate.net |
Advanced Characterization Techniques for In-situ Studies
To fully understand and optimize the performance of aluminum fluoride hydrates, particularly in dynamic processes like catalysis, researchers are increasingly turning to advanced, in-situ characterization techniques. These methods allow for the real-time observation of structural and chemical changes under reaction conditions. ugent.be
Future research will likely lean heavily on a combination of these techniques:
In-situ X-ray Diffraction (XRD) and Spectroscopies: Techniques like dynamic XRD, coupled with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for studying the structural evolution of precursors into different aluminum fluoride phases during thermal treatment. researchgate.net In-situ Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the chemistry of surface groups during reactions. ugent.be
Solid-State Nuclear Magnetic Resonance (NMR): High-resolution solid-state NMR, particularly 27Al and 19F MAS NMR, provides detailed insights into the local coordination environment of aluminum and fluorine atoms. researchgate.netmdpi.com This is essential for understanding the structure of amorphous materials and identifying active sites. researchgate.net
Synchrotron-Based Techniques: The use of synchrotron radiation for in-situ X-ray techniques provides high-resolution data that can elucidate reaction mechanisms and the nucleation of thin films in real-time. ugent.be
Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for complementing experimental data. nih.gov DFT can be used to model the stability of different crystal surfaces, understand the effects of dopants, and identify the most stable configurations of Al-F complexes in solution, providing theoretical guidance for synthesis and applications. nih.govmdpi.com
These advanced methods are moving the field from static, "cook-and-look" approaches to a more dynamic understanding of how these materials function. ugent.be
Tailoring Surface Properties for Enhanced Catalytic Performance
The catalytic activity of aluminum fluoride is intrinsically linked to its surface properties, most notably its Lewis acidity. researchgate.net Future research is focused on precisely tuning these properties to create highly active and selective catalysts.
Key areas of investigation include:
Controlling Acidity: High-surface-area aluminum fluoride (HS-AlF₃) and aluminum chlorofluoride (ACF) are recognized as exceptionally strong solid Lewis acids, sometimes outperforming homogeneous catalysts. researchgate.net The strength and concentration of both Lewis and Brønsted acid sites can be tailored. acs.org For instance, the introduction of hydroxyl groups can create Brønsted acidity. acs.org
Surface Doping and Modification: The introduction of other elements can significantly alter catalytic behavior. Doping with chlorine to create aluminum chlorofluoride (ACF), for example, can enhance catalytic activity compared to pure AlF₃. mdpi.com While the charge distribution may not change significantly, the structural changes induced by the dopant could be responsible for the increased activity. mdpi.com
Controlling the Hydroxyl/Fluoride Ratio: The ratio of hydroxyl (-OH) groups to fluoride (F⁻) on the surface is a critical parameter. mdpi.com Post-synthesis fluorination treatments, for example with F₂ gas, can be used to systematically tailor this ratio, thereby controlling the surface chemistry and basicity. mdpi.com
Nanostructuring: Creating nanostructured materials, such as those derived from β-AlF₃, can lead to high surface areas and expose more under-coordinated aluminum sites, which act as the Lewis acid centers. acs.orgrsc.org
By manipulating these surface features, researchers aim to design catalysts for specific reactions, enhancing both conversion rates and selectivity. mdpi.com
Integration in Sustainable Chemical Processes and Circular Economy
A significant emerging trend is the synthesis of aluminum fluoride hydrate from industrial waste streams, positioning it as a key material in the circular economy. This approach simultaneously mitigates pollution and recovers valuable resources. researchgate.net
Future research in this domain will focus on:
Fluoride Recovery from Industrial Waste: Spent pot lining (SPL) and waste cryolite (B1665278) from aluminum smelting are hazardous wastes rich in fluoride. nih.govuq.edu.au Research is demonstrating efficient methods to leach fluoride from these materials and use it to synthesize aluminum fluoride hydroxy hydrate (AFHH) or related compounds. nih.govresearchgate.net
Developing Efficient Recovery Processes: Novel two-step methods, guided by chemical equilibrium modeling, are being developed to optimize the leaching and precipitation of AFHH from waste. nih.gov For example, leaching waste cryolite with aluminum nitrate (B79036) followed by controlled alkalization can achieve high fluorine recovery rates. nih.gov Another approach involves using calcium salt roasting to transform the waste, allowing for the selective leaching of valuable elements like lithium while solidifying fluoride as stable calcium fluoride. acs.org
Creating a Closed-Loop System: The synthesized this compound can be converted to aluminum fluoride (AlF₃) for reuse in the aluminum production process, creating a closed-loop system. researchgate.netuq.edu.au This not only reduces the need for virgin raw materials like fluorspar but also minimizes the environmental footprint of the aluminum industry. ntnu.noresearchgate.net
These sustainable processes, which embody the principles of green chemistry, are expected to have significant environmental and economic benefits. researchgate.netacs.org
Table 2: Fluoride Recovery from Industrial Waste for this compound Synthesis
| Waste Source | Recovery Process | Key Findings | Recovered Product | Citation |
| Waste Cryolite | Leaching with Al(NO₃)₃ and alkalization with NaOH. | High extraction rates of fluorine (85.6%) and lithium (83.6%). | Aluminum Fluoride Hydroxy Hydrate (AFHH) | nih.gov |
| Spent Pot Lining (SPL) | Chemical leaching and controlled crystallization. | Recovery of up to 86% of fluoride values. | Aluminium Hydroxyfluoride Hydrate (AlF₂OH) | uq.edu.au |
| Spent Aluminum Electrolyte Slag | Calcium sulfate (B86663) roasting followed by water leaching. | >97% lithium leaching efficiency with fluorine solidified as CaF₂. | Li₂SO₄ solution (F remains as solid CaF₂) | acs.org |
Exploration of New Catalytic Pathways and Reaction Mechanisms
The exceptional Lewis acidity of aluminum fluoride-based materials opens the door to new and challenging catalytic reactions, particularly in the activation of strong chemical bonds.
Emerging areas of catalytic exploration include:
C-F Bond Activation: The cleavage of carbon-fluorine bonds, which are among the strongest in organic chemistry, has been made possible using catalysts like high-surface-area AlF₃ and aluminum chlorofluoride (ACF) at mild conditions, a feat previously difficult without precious metals. rsc.org This has significant implications for the transformation of fluorocarbons.
C-H Bond Activation: These strong Lewis acids have shown remarkable activity in H/D exchange reactions, not only with arenes but also with alkanes, which are typically unreactive. researchgate.netrsc.org They can also catalyze hydroarylation reactions even with deactivated aromatic compounds. researchgate.net
Hydrodehalogenation Reactions: Aluminum fluoride catalysts are effective in selective dehydrohalogenation reactions of hydrochlorofluoro-alkanes. researchgate.net They have also been investigated for hydrodechlorination and fluorination reactions. researchgate.net
Mechanistic Studies: Understanding the reaction mechanisms is crucial for catalyst improvement. Studies suggest that reactions on the surface of aluminum fluoride involve the creation of highly reactive species, such as silylium-like or carbenium-like intermediates, which are stabilized by the catalyst surface. rsc.orgrsc.org DFT calculations are being used to investigate reaction pathways, such as the fluorination of hydroxylated alumina (B75360) surfaces, to understand how reactants like hydrogen fluoride interact with active sites. ttu.edu
The exploration of these novel catalytic pathways could lead to more efficient and sustainable routes for producing valuable chemicals. rsc.org
Q & A
Q. What are the common hydration states of Aluminum Fluoride Hydrate (AlF₃·xH₂O), and how do they influence physicochemical properties in experimental settings?
this compound exists in multiple hydration states, including monohydrate (x=1), trihydrate (x=3), hexahydrate (x=6), and nonahydrate (x=9). The most prevalent form is AlF₃·3.5H₂O, where two AlF₃ molecules associate with seven water molecules in the crystal lattice . Hydration state directly impacts solubility, thermal stability, and reactivity. For example, hexahydrates exhibit higher solubility in aqueous systems compared to anhydrous forms, affecting their utility in catalysis or material synthesis. Researchers should employ thermogravimetric analysis (TGA) and X-ray diffraction (XRD) to confirm hydration states and monitor phase transitions during experiments .
Q. What laboratory synthesis methods yield high-purity this compound, and how can purity be validated?
Common methods include:
- Wet synthesis : Reacting alumina (Al₂O₃) or aluminum hydroxide (Al(OH)₃) with hydrofluoric acid (HF) under controlled pH and temperature .
- Thermal decomposition : Heating ammonium hexafluoroaluminate ((NH₄)₃AlF₆) to produce AlF₃·xH₂O .
- Gas-phase reaction : Treating alumina with hydrogen fluoride gas at 700°C for anhydrous forms, followed by controlled hydration . Purity validation requires inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis, Fourier-transform infrared spectroscopy (FTIR) for structural confirmation, and Karl Fischer titration to quantify residual water .
Advanced Research Questions
Q. How do fluoride-aluminum interactions in hydrated systems complicate analytical quantification, and what strategies mitigate these challenges?
Fluoride ions (F⁻) form strong complexes with aluminum (e.g., AlF₆³⁻), altering speciation and masking free F⁻ concentrations. This complicates traditional ion-selective electrode (ISE) or colorimetric assays . Advanced approaches include:
- Chemometric modeling : Using visible/near-infrared spectroscopy coupled with multivariate analysis to deconvolute overlapping spectral signals .
- Ion chromatography (IC) with suppressed conductivity detection : Separating ionic species before quantification to avoid interference .
- Standard addition methods : Spiking samples with known fluoride concentrations to correct for matrix effects .
Q. What methodologies are recommended for resolving crystallographic ambiguities and hydration dynamics in this compound?
- Synchrotron XRD : Resolves fine structural details, such as water molecule positioning in the lattice, and identifies polymorphic variations (e.g., trihydrate polymorphs) .
- In situ Raman spectroscopy : Monitors real-time hydration/dehydration processes under varying temperature and humidity .
- Solid-state nuclear magnetic resonance (SSNMR) : Probes local Al and F coordination environments, distinguishing between surface-adsorbed and lattice-bound water . Documentation should adhere to crystallographic data reporting standards (e.g., CIF files) for reproducibility .
Q. How should researchers design epidemiological studies to assess health risks associated with this compound exposure while controlling for confounding factors?
- Exposure characterization : Measure total fluoride intake (dietary, environmental) and differentiate between AlF₃·xH₂O and other fluoride sources using ICP-MS or IC .
- Covariate adjustment : Account for dietary calcium and iodine, which modulate fluoride absorption and toxicity .
- Biomarker validation : Use toenail or bone samples for long-term exposure assessment, paired with urinary fluoride measurements for recent exposure .
- Dose-response modeling : Apply physiologically based pharmacokinetic (PBPK) models to estimate tissue-specific aluminum-fluoride deposition .
Methodological Standards and Reproducibility
- Data reporting : Include raw spectral/analytical datasets in supplementary materials, formatted per FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Replication protocols : Detailed synthesis steps (e.g., reaction time, temperature, stoichiometry) must be provided to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
